molecular formula C8H7N3 B171938 3-(1H-imidazol-2-yl)pyridine CAS No. 13570-00-8

3-(1H-imidazol-2-yl)pyridine

Cat. No.: B171938
CAS No.: 13570-00-8
M. Wt: 145.16 g/mol
InChI Key: ZQZJULZPQACTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-2-yl)pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its core structure, which combines imidazole and pyridine rings, is a key pharmacophore in the development of novel therapeutic agents and functional materials. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those designed to interact with biological systems. In pharmaceutical research, hybrid molecules containing imidazole and pyridine motifs demonstrate a broad spectrum of biological activities. Scientific investigations have highlighted the potential of such structures as potent anticancer agents. For instance, imidazole-pyridine hybrids have shown promising activity against diverse cancer cell lines, including those of the lung, colon, and liver, by targeting key enzymes such as Glycogen Synthase Kinase-3β (GSK-3β) . The imidazole ring is a critical structural component found in numerous commercially available drugs and bioactive molecules, contributing to activities such as antibacterial, antifungal, anti-inflammatory, and antitumor effects . Beyond its biological relevance, the this compound structure is highly valuable in materials science. The imidazopyridine family, to which this scaffold is related, is extensively studied for its unique optical and coordination properties. These compounds can serve as emissive layers in organic light-emitting diodes (OLEDs), as fluorophores in imaging and sensor applications, and as versatile ligands for transition metals (e.g., osmium, ruthenium, iron, cobalt) in the formation of coordination complexes . The ability of the imidazole nitrogen to form stable complexes with metal ions makes this compound a crucial synthon for developing catalysts and new functional materials . This product is intended for research purposes only in these and other exploratory applications.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJULZPQACTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496206
Record name 3-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13570-00-8
Record name 3-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details a robust synthetic protocol, thorough characterization data, and insights into its potential biological significance through the modulation of key signaling pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Radziszewski reaction, a classic and versatile method for the formation of substituted imidazoles.[1][2] This one-pot, multi-component reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde), a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (ammonium acetate).[1]

Experimental Protocol: Radziszewski Synthesis

This protocol is a synthesized methodology based on established principles of the Radziszewski reaction for forming 2-substituted imidazoles.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol.

  • Addition of Glyoxal: To the stirring solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Extraction: To the resulting residue, add water and ethyl acetate. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a basic pH is achieved. Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Radziszewski Condensation Radziszewski Condensation 3-Pyridinecarboxaldehyde->Radziszewski Condensation Glyoxal Glyoxal Glyoxal->Radziszewski Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Radziszewski Condensation Work-up & Extraction Work-up & Extraction Radziszewski Condensation->Work-up & Extraction Crude Product Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography This compound This compound Column Chromatography->this compound Pure Product G Receptors Receptors JAK JAK Receptors->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) dimerizes Nucleus Nucleus p-STAT3 (Dimer)->Nucleus translocates to Gene Transcription (Proliferation, Survival, Angiogenesis) Gene Transcription (Proliferation, Survival, Angiogenesis) p-STAT3 (Dimer)->Gene Transcription (Proliferation, Survival, Angiogenesis) induces Gene Transcription (Inflammation, Cell Survival) Gene Transcription (Inflammation, Cell Survival) Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα sequestered by Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation undergoes Active NF-κB Active NF-κB Proteasomal Degradation->Active NF-κB releases Active NF-κB->Nucleus translocates to Active NF-κB->Gene Transcription (Inflammation, Cell Survival) induces Small Molecule Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative) Small Molecule Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative) Small Molecule Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative)->p-STAT3 (Dimer) inhibits Small Molecule Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative)->Active NF-κB inhibits

References

Spectroscopic Profile of 3-(1H-imidazol-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data and detailed experimental methodologies to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Imidazole-H4/H57.15s-
Pyridine-H57.40dd8.0, 4.8
Pyridine-H48.20dt8.0, 2.0
Pyridine-H68.60dd4.8, 1.6
Pyridine-H29.10d2.0
Imidazole-NH12.5 (broad)s-
¹³C NMR Chemical Shift (δ, ppm)Assignment
Imidazole-C4/C5122.0
Pyridine-C5124.0
Pyridine-C3128.0
Pyridine-C4134.0
Imidazole-C2145.0
Pyridine-C6148.0
Pyridine-C2150.0

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadN-H stretching (imidazole)
3100-3000MediumC-H stretching (aromatic)
1610, 1580, 1470StrongC=C and C=N stretching (pyridine and imidazole rings)
1430MediumIn-plane N-H bending
1300-1000Medium-StrongC-H in-plane bending
900-650StrongC-H out-of-plane bending

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
118-[M - HCN]⁺
91-[M - HCN - HCN]⁺
78-[C₅H₄N]⁺ (Pyridine radical cation)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ethanol254, 298-
Methanol255, 300-
Dichloromethane256, 305-

Note: Specific molar absorptivity values are not consistently reported in the literature.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its protons and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structure.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for GC-MS. Typically performed at 70 eV. This is a hard ionization technique that provides detailed fragmentation information.

    • Electrospray Ionization (ESI): Suitable for LC-MS. This is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain accurate mass measurements for elemental composition determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption maxima (λmax).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution.

    • The instrument software will subtract the baseline to provide the final spectrum of the analyte.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow cluster_ftir FT-IR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow cluster_uvvis UV-Vis Spectroscopy Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis FTIR_Sample Sample Preparation (KBr Pellet) FTIR_Acquisition Data Acquisition (Record Spectra) FTIR_Sample->FTIR_Acquisition FTIR_Processing Data Processing (Background Subtraction) FTIR_Acquisition->FTIR_Processing FTIR_Analysis Spectral Analysis (Functional Group Identification) FTIR_Processing->FTIR_Analysis MS_Sample Sample Introduction (Infusion or Chromatography) MS_Ionization Ionization (EI or ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (Quadrupole, TOF, etc.) MS_Ionization->MS_Analysis MS_Detection Detection & Spectral Generation MS_Analysis->MS_Detection UV_Sample Sample Preparation (Dilute Solution in Quartz Cuvette) UV_Acquisition Data Acquisition (Scan Wavelengths) UV_Sample->UV_Acquisition UV_Processing Data Processing (Baseline Correction) UV_Acquisition->UV_Processing UV_Analysis Spectral Analysis (λmax Determination) UV_Processing->UV_Analysis

Caption: General experimental workflows for key spectroscopic analyses.

No specific signaling pathways involving this compound have been prominently reported in the literature to date, thus a corresponding diagram is not included.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For more specific applications, further optimization of the described protocols may be necessary.

The Biological Frontier of 3-(1H-imidazol-2-yl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 3-(1H-imidazol-2-yl)pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a primary focus on their anticancer properties. We delve into the quantitative data from pertinent studies, detail the experimental methodologies employed, and visualize the key signaling pathways potentially modulated by these compounds. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable investigation into a series of 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivatives has demonstrated significant cytotoxic activity against a panel of human breast cancer cell lines and in vivo efficacy in a murine cancer model.

In Vitro Cytotoxicity

The in vitro anticancer activity of newly synthesized 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivatives was evaluated against four human breast cancer cell lines: T47D, MCF-7, MDA-MB-468, and BT474. The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay. The results, summarized in the table below, indicate that alkyl substitution on the imidazole ring plays a crucial role in the cytotoxic effect of these compounds, particularly in the BT474 cell line.

CompoundT47D (IC50 in µM)MCF-7 (IC50 in µM)MDA-MB-468 (IC50 in µM)BT474 (IC50 in µM)
5a > 50> 50> 5038.4 ± 1.2
5c > 50> 5045.2 ± 2.529.8 ± 1.9
5d 48.1 ± 3.1> 5033.7 ± 2.115.6 ± 0.8
5e > 50> 5028.9 ± 1.712.3 ± 0.6

Data extracted from a study on imidazole-pyridine hybrid molecules.

In Vivo Antitumor Activity

The in vivo anticancer potential of these derivatives was assessed using the Ehrlich ascites carcinoma (EAC) model in mice. Intraperitoneal administration of compound 5e was found to retard the growth of EAC tumors without inducing any observable organ toxicity at the tested doses. This finding underscores the potential of this class of compounds for further preclinical development.

Experimental Protocols

Synthesis of 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine Derivatives

The synthesis of the 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine scaffold is achieved through a multicomponent reaction. The general procedure involves the reaction of a pyridine derivative with an appropriate diketone and an ammonium salt in a suitable solvent system. Subsequent alkylation reactions can be performed to introduce various substituents on the imidazole ring.

Pyridine Pyridine Derivative Reaction Multicomponent Reaction Pyridine->Reaction Diketone Diketone Diketone->Reaction AmmoniumSalt Ammonium Salt AmmoniumSalt->Reaction Solvent Solvent Solvent->Reaction Scaffold 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine Scaffold Reaction->Scaffold Alkylation Alkylation Reaction Scaffold->Alkylation Derivatives N-Alkylated Derivatives Alkylation->Derivatives

Synthetic scheme for this compound derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1][2][3]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media components.[1][5] Air dry the plates completely.

  • Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5] Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.[5] The absorbance is directly proportional to the cell number.

A Cell Seeding B Compound Treatment A->B C Cell Fixation (TCA) B->C D Washing C->D E SRB Staining D->E F Washing E->F G Solubilization (Tris Base) F->G H Absorbance Reading (510 nm) G->H

Workflow of the Sulforhodamine B (SRB) assay.

Ehrlich Ascites Carcinoma (EAC) In Vivo Assay

The EAC model is a widely used transplantable tumor model in mice to evaluate the in vivo antitumor efficacy of test compounds.[6][7][8]

Protocol:

  • EAC Cell Maintenance: EAC cells are maintained in the peritoneal cavity of Swiss albino mice by weekly intraperitoneal inoculation.[6]

  • Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10^6 cells/mouse) intraperitoneally into healthy mice.[8]

  • Compound Administration: After 24 hours of tumor inoculation, administer the test compound intraperitoneally for a specified number of days. A control group receives the vehicle.

  • Monitoring: Monitor the mice daily for changes in body weight, tumor growth (ascitic fluid volume), and survival time.

  • Evaluation of Antitumor Activity: After the treatment period, sacrifice the mice and collect the ascitic fluid. The antitumor effect is assessed by determining the mean survival time, percentage increase in lifespan, and by counting the number of viable tumor cells.

Potential Signaling Pathways

While the precise molecular targets of this compound derivatives are still under investigation, their efficacy against breast cancer cells suggests potential modulation of key signaling pathways known to be dysregulated in this malignancy. The PI3K/Akt and MAPK/ERK pathways are two critical cascades that regulate cell proliferation, survival, and apoptosis, and are frequently hyperactivated in cancer.[9][10][11][12][13][14][15][16][17]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival.[11][12][13][14] Its aberrant activation is a common feature in many cancers, including breast cancer.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibited) Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes like proliferation and differentiation.[10][15][16][17][18]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription translocates & activates GeneExpression Gene Expression (Proliferation, etc.) Transcription->GeneExpression

Simplified MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated significant in vitro and in vivo activity, warranting further investigation. The provided experimental protocols offer a foundation for researchers to evaluate new analogs, while the outlined signaling pathways suggest potential mechanisms of action that can be explored to elucidate their therapeutic effects. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on detailed mechanistic studies to identify their precise molecular targets. This will pave the way for the rational design of next-generation therapeutics based on the this compound core.

References

The Coordination Chemistry of 3-(1H-imidazol-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of the versatile heterocyclic ligand, 3-(1H-imidazol-2-yl)pyridine. This bifunctional molecule, featuring both a pyridine and an imidazole ring, offers a rich landscape for the design and synthesis of novel metal complexes. This document details its synthesis, coordination behavior, and the characterization of its metal complexes. While direct and extensive research on the coordination chemistry of this compound is emerging, this guide draws upon available data and parallels with its closely related isomers and derivatives to provide a thorough understanding of its potential as a ligand in catalysis and medicinal chemistry.

Introduction

Heterocyclic nitrogen compounds, particularly those combining different aromatic ring systems, are of significant interest in coordination chemistry. The ligand this compound presents a unique combination of a pyridine nitrogen atom and two imidazole nitrogen atoms, making it a versatile building block for coordination polymers, discrete molecular complexes, and metallodrugs. The imidazole moiety can act as a neutral donor or, upon deprotonation, as an anionic imidazolate bridge, leading to a variety of coordination modes. The strategic placement of the imidazole ring at the 3-position of the pyridine ring influences the steric and electronic properties of the resulting metal complexes, distinguishing them from their more studied 2- and 4-substituted analogues.

Ligand Synthesis and Properties

The synthesis of this compound can be achieved through various organic synthetic routes, typically involving the condensation of a pyridine derivative with an imidazole precursor.

General Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
CAS Number 13570-00-8
Appearance Off-white to light brown solid
pKa 12.20 ± 0.10 (Predicted)

Coordination Chemistry

The coordination of this compound to metal centers can occur through several modes, primarily dictated by the reaction conditions and the nature of the metal ion. The most common coordination is through the pyridine nitrogen and one of the imidazole nitrogens, acting as a bidentate N,N'-donor.

Coordination Modes of this compound

Coordination Modes of this compound cluster_ligand This compound cluster_modes Coordination Modes Ligand Py-ImH Monodentate_py Monodentate (Py-N) Ligand->Monodentate_py Coordination via Pyridine-N Monodentate_im Monodentate (Im-N) Ligand->Monodentate_im Coordination via Imidazole-N Bidentate Bidentate Chelating (N,N') Ligand->Bidentate Chelation Bridging Bridging (Imidazolate) Bidentate->Bridging Deprotonation

Caption: Possible coordination modes of the this compound ligand.

Synthesis of Metal Complexes: Experimental Protocol

Due to the limited availability of specific experimental protocols for this compound, the following is a generalized procedure adapted from the synthesis of copper(II) complexes with the isomeric 2-(1H-imidazol-2-yl)pyridine ligand. This protocol can serve as a starting point for the synthesis of various transition metal complexes.

General Synthesis of a Dichlorido-bis(this compound)metal(II) Complex:

  • Ligand Dissolution: Dissolve this compound (2 mmol) in a suitable solvent such as methanol or ethanol (20 mL).

  • Metal Salt Addition: To this solution, add a solution of the metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂) (1 mmol) in the same solvent (10 mL) dropwise with constant stirring.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

  • Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Experimental Workflow for Metal Complex Synthesis

Workflow for Metal Complex Synthesis Start Start Dissolve_Ligand Dissolve Ligand in Solvent Start->Dissolve_Ligand Add_Metal_Salt Add Metal Salt Solution Dissolve_Ligand->Add_Metal_Salt Stir_Mixture Stir at Room Temperature Add_Metal_Salt->Stir_Mixture Precipitate Precipitate Formation Stir_Mixture->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Solvent and Ether Filter->Wash Dry Dry the Complex Wash->Dry Characterize Characterize the Complex Dry->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis and isolation of metal complexes.

Spectroscopic Characterization

The synthesized complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

5.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center. Key vibrational bands to monitor include:

Functional GroupExpected Wavenumber (cm⁻¹)Comments on Coordination
N-H (Imidazole) ~3100-3300Broadening or shift upon coordination.
C=N (Pyridine) ~1590-1610Shift to higher frequency upon coordination.
C=N (Imidazole) ~1540-1560Shift upon coordination.
M-N ~400-500Appearance of new bands in the far-IR region.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment. Upon coordination, a downfield shift of the proton signals of both the pyridine and imidazole rings is typically observed due to the deshielding effect of the metal ion.

5.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

TransitionTypical Wavelength Range (nm)Information Provided
π → π < 300Intra-ligand electronic transitions.
n → π ~300-400Intra-ligand electronic transitions.
d-d transitions > 400Geometry of the metal center (for transition metals).
LMCT/MLCT VariableCharge transfer between ligand and metal.

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. While a crystal structure for a complex of this compound is not yet publicly available, data from the closely related 2-(1H-imidazol-2-yl)pyridine (IPY) complexes can provide valuable insights. For instance, in the complex [Cu(IPY)₂(H₂O)₂]²⁺, the ligand acts as a bidentate N,N'-donor, coordinating to the copper(II) ion through the pyridine nitrogen and one of the imidazole nitrogens.

Representative Bond Lengths and Angles for a Cu(II) Complex with a Related Imidazole-Pyridine Ligand:

ParameterTypical Value
Cu-N(pyridine) ~2.0 Å
Cu-N(imidazole) ~2.0 Å
N(pyridine)-Cu-N(imidazole) ~80-85°

Potential Applications

The unique structural and electronic properties of metal complexes derived from this compound suggest their potential in various fields.

7.1. Catalysis

The presence of both a pyridine and an imidazole ring allows for the fine-tuning of the electronic and steric environment around the metal center. This makes these complexes promising candidates for catalysts in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The imidazole moiety can also participate in proton transfer processes, which is crucial in many catalytic cycles.

Potential Catalytic Cycle

Hypothetical Catalytic Cycle Catalyst [M(L)n] Intermediate1 [M(L)n(A)] Catalyst->Intermediate1 Coordination Substrate_A Substrate A Substrate_A->Intermediate1 Substrate_B Substrate B Intermediate2 [M(L)n(A)(B)] Substrate_B->Intermediate2 Intermediate1->Intermediate2 Reaction Intermediate2->Catalyst Product Release Product Product Intermediate2->Product

Caption: A simplified, hypothetical catalytic cycle involving a metal complex.

7.2. Medicinal Chemistry and Drug Development

Imidazole and pyridine moieties are prevalent in many biologically active molecules and approved drugs. Metal complexes can exhibit enhanced biological activity compared to the free ligands. The complexes of this compound are of interest for their potential as:

  • Anticancer Agents: Similar to other metal-based drugs, these complexes could interact with DNA or key cellular enzymes to induce cancer cell death.

  • Antimicrobial Agents: The complexes may exhibit antibacterial and antifungal properties by disrupting microbial cell walls or metabolic pathways.

  • Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes could allow them to bind to the active sites of enzymes, inhibiting their function.

Conclusion

The ligand this compound holds considerable promise in the field of coordination chemistry. Its versatile coordination behavior, coupled with the potential to fine-tune the properties of the resulting metal complexes, makes it an attractive target for further research. While the exploration of its coordination chemistry is still in its early stages, the foundational knowledge from related imidazole-pyridine systems provides a strong basis for future investigations into its catalytic and medicinal applications. This guide serves as a foundational resource to stimulate and support further research and development in this exciting area.

An In-depth Technical Guide to CAS Number 13570-00-8: 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 13570-00-8, identified as 3-(1H-imidazol-2-yl)pyridine. The document details its chemical structure, physicochemical properties, and key safety information. While direct biological activity data for this compound is limited, its significant role as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials, such as metal-organic frameworks (MOFs), is highlighted. This guide serves as a foundational resource for professionals engaged in medicinal chemistry, materials science, and drug discovery and development.

Chemical Identity and Structure

The compound with CAS number 13570-00-8 is chemically known as this compound. It is a heterocyclic aromatic compound featuring a pyridine ring substituted with an imidazole ring at the 3-position.

Molecular Structure:

The structure of this compound consists of a six-membered pyridine ring and a five-membered imidazole ring linked by a carbon-carbon bond.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 13570-00-8
Molecular Formula C₈H₇N₃[1][2][3][4]
Molecular Weight 145.16 g/mol [1][2][3][4]
IUPAC Name This compound[5][6]
SMILES C1(C2=NC=CN2)=CC=CN=C1[4]
InChI Key ZQZJULZPQACTES-UHFFFAOYSA-N[5][6]

Physicochemical Properties

The physicochemical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented below.

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 196-198 °C[7]
206-207 °C[6]
Boiling Point (Predicted) 384.9 ± 25.0 °C at 760 mmHg[1][7]
Density (Predicted) 1.215 g/cm³[1]
Flash Point (Predicted) 192.737 °C[1]
pKa (Predicted) Not available
LogP (Predicted) 1.47170[1]
Appearance Solid (white to off-white)
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a generalized synthetic approach can be inferred from established methods for the synthesis of 2-substituted imidazoles and functionalized pyridines. A common and effective method involves the condensation of an appropriate pyridine derivative with a reagent that provides the imidazole ring.

Generalized Experimental Protocol: Condensation Reaction

A plausible synthetic route involves the reaction of 3-pyridinecarboxaldehyde with glyoxal and ammonia, a variation of the Radziszewski imidazole synthesis.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide (concentrated solution)

  • Ethanol

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde in ethanol, an aqueous solution of glyoxal is added.

  • The mixture is cooled in an ice bath, and concentrated ammonium hydroxide is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield this compound.

Applications in Research and Development

The bifunctional nature of this compound, possessing both a pyridine and an imidazole moiety, makes it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

The imidazole and pyridine rings are common scaffolds in a wide range of biologically active compounds. Consequently, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The structural motif is explored in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

Medicinal_Chemistry_Application A This compound (Building Block) B Chemical Modification (e.g., N-alkylation, substitution) A->B Synthesis C Novel Bioactive Compound Library B->C Generates D Screening for Therapeutic Targets (e.g., Kinases, Receptors) C->D Subjected to E Lead Compound for Drug Development D->E Identifies

Role of this compound in Drug Discovery.
Materials Science: Metal-Organic Frameworks (MOFs)

The nitrogen atoms in both the imidazole and pyridine rings of this compound can act as coordination sites for metal ions. This property makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). These materials are crystalline solids with a porous structure, exhibiting potential applications in gas storage, separation, and catalysis.

MOF_Synthesis_Workflow cluster_reactants Reactants A This compound (Organic Linker) C Solvothermal Synthesis A->C B Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) B->C D Self-Assembly (Coordination) C->D Leads to E Metal-Organic Framework (MOF) Crystal D->E Forms F Applications: - Gas Storage - Catalysis - Separation E->F Potential

Use of this compound in MOF Synthesis.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Acute toxicity, OralH302Harmful if swallowed[5][8]
Skin irritationH315Causes skin irritation[5][8]
Eye irritationH319Causes serious eye irritation[5][8]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[5][8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/ eye protection/ face protection.[8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Conclusion

CAS number 13570-00-8, or this compound, is a well-characterized chemical compound with established physical and chemical properties. While its direct biological applications are not extensively reported, its significance lies in its utility as a versatile building block for the synthesis of complex molecules in medicinal chemistry and as a linker in the burgeoning field of metal-organic frameworks. This guide provides essential technical information to support researchers and developers in leveraging the potential of this valuable chemical intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and recommended methodologies for determining the solubility and stability of 3-(1H-imidazol-2-yl)pyridine. It is important to note that specific, experimentally determined quantitative data for the solubility and stability of this compound are limited in publicly available literature. The experimental protocols described herein are based on established principles and regulatory guidelines for the characterization of small molecules and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic organic compound incorporating both a pyridine and an imidazole ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with these ring systems. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in research and development, including formulation, storage, and biological testing. This guide provides a summary of the available data and detailed experimental protocols for its comprehensive characterization.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇N₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Solid (white to off-white or pale-yellow to yellow-brown liquid)[3]
Melting Point 206-207 °C[4]
Storage Conditions Room temperature, sealed in dry, protect from light[1]
Calculated LogP 1.4717[1]
Topological Polar Surface Area (TPSA) 41.57 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Solubility Profile

Table 2: Anticipated Solubility of this compound (to be determined experimentally)

SolventAnticipated Solubility
WaterPoor
Phosphate Buffered Saline (pH 7.4)Low
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
DichloromethaneSparingly Soluble
AcetonitrileSparingly Soluble
Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure a saturated solution is formed.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Dilute supernatant sep2->sep3 sep4 Analyze by HPLC sep3->sep4 result1 Calculate solubility sep4->result1

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. While specific stability data is not available, forced degradation studies are recommended to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing to promote degradation.[5][6] The following conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.[7][8]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 days
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 days
Neutral Hydrolysis Water at 60°C for up to 7 days
Oxidative Degradation 3% H₂O₂ at room temperature for up to 7 days
Thermal Degradation (Solid) 80°C for up to 2 weeks
Thermal Degradation (Solution) 60°C for up to 7 days
Photostability (Solid) Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Photostability (Solution) Same as solid, with the compound dissolved in a suitable solvent
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

  • pH meter

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For hydrolysis and oxidative studies, dilute the stock solution with the respective stressor solutions (acid, base, water, or H₂O₂).

    • For thermal and photostability studies, use the compound in both solid and solution forms.

  • Stress Conditions:

    • Hydrolysis: Incubate the solutions at the specified temperatures. At appropriate time points, withdraw samples, neutralize them, and dilute for analysis.

    • Oxidation: Store the solution at room temperature. At intervals, take samples and dilute for analysis.

    • Thermal Degradation: Place solid samples and solutions in an oven at the specified temperature. Sample at various time points.

    • Photostability: Expose solid and solution samples to light in a photostability chamber. Protect control samples from light.

  • Analysis:

    • Analyze all stressed samples and controls using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use mass spectrometry (MS) to identify the mass of the degradation products to aid in structure elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products.

G Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of compound stress1 Acid/Base/Neutral Hydrolysis prep1->stress1 stress2 Oxidation (H2O2) prep1->stress2 stress3 Thermal (Solid & Solution) prep1->stress3 stress4 Photostability (Solid & Solution) prep1->stress4 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by Stability-Indicating HPLC-UV/MS analysis1->analysis2 eval1 Calculate % degradation analysis2->eval1 eval2 Identify degradation products eval1->eval2

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential routes of degradation can be inferred based on its chemical structure. The imidazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring opening.[9] The pyridine ring is generally stable but can undergo oxidation. Photodegradation may also occur, leading to complex reaction mixtures. Experimental data from forced degradation studies are necessary to elucidate the actual degradation pathways.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the provided methodologies offer a clear path for researchers to characterize these critical physicochemical properties. The systematic determination of solubility and the execution of forced degradation studies will enable the development of stable formulations, appropriate storage conditions, and robust analytical methods, thereby facilitating the advancement of research and development involving this compound.

References

A Theoretical and Computational Guide to 3-(1H-imidazol-2-yl)pyridine: Unveiling Molecular Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of 3-(1H-imidazol-2-yl)pyridine. In the absence of a singular, publicly available, in-depth computational study on this specific molecule, this document synthesizes established protocols from research on analogous imidazole and pyridine derivatives. It serves as a robust framework for initiating and conducting detailed theoretical investigations. This guide outlines the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometric optimization, vibrational frequency analysis, and the prediction of electronic spectra. Furthermore, it details the protocols for Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) analyses, which are crucial for understanding the molecule's reactivity and potential as a pharmacophore. Experimental protocols for spectroscopic validation are also presented. All quantitative data are presented in a structured tabular format for clarity and comparative analysis, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the functionalities of both imidazole and pyridine rings, suggests a versatile chemical profile. The imidazole moiety is a common feature in many antifungal agents, while the pyridine ring is a prevalent scaffold in numerous pharmaceuticals. Understanding the fundamental molecular properties of this compound is paramount for its potential application in drug design and development.

Theoretical and computational chemistry offer powerful tools to predict and analyze molecular properties with high accuracy. Methods such as Density Functional Theory (DFT) provide profound insights into molecular geometry, vibrational modes, and electronic structure. This guide details a comprehensive computational and theoretical workflow for the characterization of this compound, providing researchers with a foundational understanding of its physicochemical properties.

Methodologies: A Dual Computational and Experimental Approach

A synergistic approach combining computational modeling and experimental spectroscopy is essential for a thorough understanding of this compound.

Computational Protocols

The following computational methods, based on established practices for similar heterocyclic systems, are recommended for a detailed analysis of this compound.

  • Software: The Gaussian suite of programs is a standard for such quantum chemical calculations.

  • Theoretical Model: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for balancing accuracy and computational cost.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential non-covalent interactions.

2.1.1. Geometric Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.

  • Initial Structure: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.

  • Conformational Search: A potential energy surface scan is performed by systematically rotating the dihedral angle between the imidazole and pyridine rings to identify the global minimum energy conformer.

  • Optimization: The geometry of the most stable conformer is then fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2.1.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry.

  • Frequency Calculation: The harmonic vibrational frequencies are calculated at the same level of theory used for optimization (B3LYP/6-311++G(d,p)).

  • Scaling: The calculated frequencies are uniformly scaled by an appropriate scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.

  • Potential Energy Distribution (PED) Analysis: A PED analysis is performed to provide a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretch, C=N bend).

2.1.3. Electronic Properties

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized structure to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. This provides insights into the molecule's stability and electronic communication between the imidazole and pyridine rings.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack.

2.1.4. UV-Vis Spectral Analysis

  • Time-Dependent DFT (TD-DFT): The electronic absorption spectrum in the gas phase and in various solvents (using a continuum solvation model like PCM) is predicted using TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This allows for the assignment of the observed UV-Vis absorption bands to specific electronic transitions.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of the computational results.

2.2.1. Synthesis of this compound

While various synthetic routes may exist, a common approach involves the condensation of pyridine-3-carboxaldehyde with glyoxal and ammonia, or a protected form of 2-aminoacetaldehyde.

2.2.2. Spectroscopic Characterization

  • FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound is recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique on an FT-IR spectrometer.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the same spectral range using a laser excitation source (e.g., 1064 nm Nd:YAG laser) on an FT-Raman spectrometer.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, methanol) in the 200-800 nm range using a double-beam UV-Vis spectrophotometer.

Data Presentation: A Framework for Analysis

The following tables provide a template for the presentation of the quantitative data obtained from the computational and experimental studies of this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.395 C1-C2-C3 118.5
C2-N1 1.335 C2-N1-C4 120.0
C4-C5 1.380 N1-C4-C5 119.2
C5-C6 1.390 C4-C5-C6 120.8
C6-C1 1.392 C5-C6-C1 119.5
C1-C7 1.470 C6-C1-C2 122.0
C7-N2 1.320 C1-C7-N2 125.0
N2-C8 1.385 C7-N2-C8 108.0
C8-C9 1.360 N2-C8-C9 110.0
C9-N3 1.375 C8-C9-N3 107.5

| N3-C7 | 1.380 | C9-N3-C7 | 106.5 |

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments

Vibrational Mode Calculated (Scaled) Experimental (FT-IR) Experimental (FT-Raman) Assignment (PED)
ν(N-H) stretch 3450 3448 - N-H stretching
ν(C-H) pyridine 3080 3075 3082 C-H stretching (pyridine)
ν(C-H) imidazole 3120 3118 3125 C-H stretching (imidazole)
ν(C=N) stretch 1610 1608 1612 C=N stretching
ν(C=C) stretch 1580 1575 1585 C=C aromatic stretching
δ(C-H) in-plane 1250 1248 1255 C-H in-plane bending

| γ(C-H) out-of-plane | 850 | 845 | 852 | C-H out-of-plane bending |

Table 3: Electronic Properties

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Energy Gap 5.3 eV

| Dipole Moment | 3.5 Debye |

Table 4: Calculated Electronic Transitions (TD-DFT)

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 295 0.25 HOMO → LUMO (π → π*)

| S₀ → S₂ | 260 | 0.18 | HOMO-1 → LUMO (π → π*) |

Visualizations: Conceptual and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical and computational study of this compound.

computational_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_results Results & Interpretation mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep_analysis MEP Analysis geom_opt->mep_analysis tddft_calc TD-DFT Calculation geom_opt->tddft_calc spectra_comparison Comparison of Calculated and Experimental Spectra freq_calc->spectra_comparison property_analysis Analysis of Molecular Properties nbo_analysis->property_analysis homo_lumo->property_analysis mep_analysis->property_analysis tddft_calc->spectra_comparison synthesis Synthesis ftir FT-IR Spectroscopy synthesis->ftir ftraman FT-Raman Spectroscopy synthesis->ftraman uvvis UV-Vis Spectroscopy synthesis->uvvis ftir->spectra_comparison ftraman->spectra_comparison data_tables Quantitative Data Tables spectra_comparison->data_tables property_analysis->data_tables homo_lumo_ict HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (hν) Energy_Gap Energy Gap (ΔE) ICT Intramolecular Charge Transfer LUMO->ICT determines reactivity and electronic properties analysis_dependency Opt Geometry Optimization Freq Vibrational Frequency Analysis Opt->Freq is a prerequisite for NBO NBO Analysis Opt->NBO MEP MEP Analysis Opt->MEP TDDFT TD-DFT (UV-Vis) Opt->TDDFT

The Imidazo[1,2-a]pyridine Core: A Scaffolding for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile template for the design of potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[1,2-a]pyridine compounds, with a focus on their application in drug discovery and development.

Discovery and Historical Synthesis

The journey of imidazo[1,2-a]pyridines began in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often stylized as Tschitschibabin). In 1925, he reported the first synthesis of this heterocyclic system.

The Tschitschibabin Reaction

The classical synthesis, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] This acid-catalyzed reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Tschitschibabin-type Reaction)

This protocol is adapted from modern literature procedures that follow the principles of the original Tschitschibabin reaction.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this suspension, add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Modern Synthetic Methodologies

While the Tschitschibabin reaction remains a fundamental method, a variety of more efficient and versatile synthetic routes have been developed over the past few decades. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Groebke–Blackburn–Bienaymé Reaction

A significant advancement in the synthesis of imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction. This is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2] The GBB reaction is highly convergent and allows for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyridines.[3][4][5][6]

Experimental Protocol: General Procedure for the Groebke–Blackburn–Bienaymé Reaction

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol

Procedure:

  • To a microwave vial, add the 2-aminopyridine derivative, aldehyde, and scandium(III) triflate in methanol.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the isocyanide to the reaction mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, most notably Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic).[7] Beyond these well-known examples, this versatile core has been extensively explored for the development of novel therapeutic agents across a wide range of diseases, particularly in oncology.

As Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

The c-Met receptor tyrosine kinase is a key driver of tumor growth, metastasis, and angiogenesis. Several series of imidazo[1,2-a]pyridine-based compounds have been developed as potent c-Met inhibitors.[8]

dot

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet

Caption: c-Met Signaling Pathway Inhibition.

The utility of the imidazo[1,2-a]pyridine scaffold extends to a variety of other kinase targets, including PI3K, Syk, and Nek2.[9][10][11] The table below summarizes the activity of selected imidazo[1,2-a]pyridine derivatives against various kinases.

Table 1: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
22e c-Met3.9-[8]
12 PI3Kα2.8-[9]
9f Syk18-[11]
28e Nek238MGC-803[10]
13k PI3Kα1.94-[12]
As HDAC6 Inhibitors

Histone deacetylases (HDACs) are another important class of enzymes involved in epigenetic regulation and are validated targets in oncology. Imidazo[1,2-a]pyridine-based compounds have been developed as selective inhibitors of HDAC6, an isoform that primarily deacetylates non-histone proteins such as α-tubulin and Hsp90.[1][13]

dot

HDAC6_Mechanism_of_Action HDAC6 HDAC6 Deacetylated_Tubulin α-Tubulin (deacetylated) HDAC6->Deacetylated_Tubulin Deacetylated_Hsp90 Hsp90 (deacetylated) HDAC6->Deacetylated_Hsp90 Tubulin α-Tubulin (acetylated) Tubulin->HDAC6 Hsp90 Hsp90 (acetylated) Hsp90->HDAC6 Microtubule_Stability Microtubule Stability & Cell Motility Deacetylated_Tubulin->Microtubule_Stability Protein_Folding Protein Folding & Stability Deacetylated_Hsp90->Protein_Folding Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->HDAC6

Caption: HDAC6 Mechanism of Action.

Anticancer Activity

The inhibition of key cellular targets by imidazo[1,2-a]pyridine derivatives translates into potent anticancer activity across a range of human cancer cell lines.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Cancer TypeReference
15d A375P<0.06Melanoma[14]
17e A375P<0.06Melanoma[14]
18c A375P<0.06Melanoma[14]
IP-5 HCC193745Breast Cancer[15]
IP-6 HCC193747.7Breast Cancer[15]
13k HCC8270.09Non-small cell lung cancer[12]
12 A3750.14Melanoma[9]

Drug Discovery and Development Workflow

The discovery and development of imidazo[1,2-a]pyridine-based drugs, particularly kinase inhibitors, follows a well-established pipeline.

dot

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval

References

The Pharmacological Potential of Pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities of pyridine-based compounds, detailing their therapeutic promise in oncology, infectious diseases, inflammation, and neurology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways.

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide delves into the core therapeutic areas where pyridine derivatives have shown significant potential, presenting key data, experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Anticancer Activity

Pyridine derivatives have emerged as a prominent class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, often targeting key pathways involved in tumor growth, proliferation, and angiogenesis.

A significant number of pyridine-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, certain pyridine-urea derivatives have exhibited remarkable anti-proliferative activity against breast cancer (MCF-7), lung cancer (A549), and colon adenocarcinoma (LoVo) cell lines.

Quantitative Data: In Vitro Anticancer Activity of Pyridine Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.22
Compound 8nMCF-7 (Breast)1.88
Sorafenib (Reference)MCF-7 (Breast)4.50
Doxorubicin (Reference)MCF-7 (Breast)1.93
Spiro-pyridinesCompound 5HepG-2 (Liver)10.58
Compound 7Caco-2 (Colon)7.83
Compound 8HepG-2 (Liver)8.42
CyanopyridinesAmine derivativesPim-1 kinase0.39
Cyano derivativesPim-1 kinase0.26
Key Signaling Pathway: VEGFR-2 Inhibition

A primary mechanism by which many pyridine derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, leading to a reduction in tumor vascularization.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of pyridine derivative B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial and antiviral agents. Pyridine derivatives have demonstrated considerable promise in this area, exhibiting activity against a wide range of bacteria, fungi, and viruses.

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives
Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Thiazole-based hydrazidesCompound 5jS. aureus6.25
Compound 5kE. coli12.5
Compound 5lC. albicans6.25
Imidazo[4,5-b]pyridinesCompound 8cM. tuberculosis H37Rv1.56
Compound 8gM. tuberculosis H37Rv0.78
Compound 8iM. tuberculosis H37Rv3.12
Thiophene-pyrazole-pyridinesCompound 82S. aureus-
Compound 83E. coli-
Compound 84C. albicans-
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Prepare serial dilutions of the pyridine derivative in broth B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Incubate at the optimal temperature for 18-24 hours B->C D 4. Visually inspect for turbidity C->D E 5. Determine the MIC as the lowest concentration with no visible growth D->E NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates Gene Target Gene Expression (e.g., COX-2, iNOS) NFkB_active->Gene Induces Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->IKK Inhibits

Exploring the Chemical Space of 3-(Imidazol-2-yl)pyridine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical space of 3-(imidazol-2-yl)pyridine analogs and related non-fused imidazole-pyridine scaffolds. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent and selective kinase inhibitors. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological targets, with a focus on p38 MAP kinase and Cyclin-Dependent Kinases (CDKs). Detailed experimental protocols and quantitative bioactivity data are presented to facilitate further research and development in this promising area.

Introduction

The intersection of imidazole and pyridine rings in a non-fused arrangement creates a versatile scaffold for the design of small molecule inhibitors targeting various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The 3-(imidazol-2-yl)pyridine core, in particular, offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the synthesis of these analogs, their biological evaluation, and the signaling pathways they modulate.

Synthetic Strategies

The synthesis of 3-(imidazol-2-yl)pyridine analogs and their isomers can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a pyridine-derived aldehyde or a related precursor with an amino-imidazole derivative or by constructing the imidazole ring onto a pyridine scaffold.

A general synthetic approach to a related scaffold, 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, involves the condensation of a substituted o-phenylenediamine with nicotinic acid or its derivatives. This can be adapted for the synthesis of 3-(imidazol-2-yl)pyridines by using appropriate diamine and pyridine precursors.

General Experimental Protocol: Synthesis of 2-(Pyridin-3-yl)-1H-imidazole Analogs

A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., pyridine-3-carboxaldehyde), and ammonia or an ammonium salt is heated in a suitable solvent such as acetic acid.

  • Starting Materials: Pyridine-3-carboxaldehyde (1.0 eq), a 1,2-dicarbonyl compound (1.0 eq), and ammonium acetate (2.0-3.0 eq).

  • Solvent: Glacial acetic acid.

  • Procedure: a. The reactants are dissolved in glacial acetic acid. b. The reaction mixture is heated to reflux for 2-4 hours. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. e. The resulting precipitate is collected by filtration, washed with water, and dried. f. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This protocol can be adapted by using various substituted pyridine-3-carboxaldehydes and 1,2-dicarbonyl compounds to generate a library of analogs.

Biological Targets and Signaling Pathways

Research has identified several key protein kinase targets for imidazole-pyridine scaffolds, with a significant focus on p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).

p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1] They play a central role in the inflammatory response, and their inhibition is a promising therapeutic strategy for a range of inflammatory diseases. Pyridinyl imidazole compounds have been extensively studied as p38 MAP kinase inhibitors, acting as ATP-competitive inhibitors.[2]

dot

p38_MAPK_Signaling_Pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 3-(Imidazol-2-yl)pyridine Analogs inhibitor->p38 CDK_Cell_Cycle_Pathway cyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb cyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 activates transcription S_phase S-Phase Entry E2F->S_phase promotes cyclinE_CDK2->Rb phosphorylates inhibitor 3-(Imidazol-2-yl)pyridine Analogs inhibitor->cyclinE_CDK2 SAR_Logic start Start with 3-(Imidazol-2-yl)pyridine Core Scaffold modify_imidazole Modify Substituents on Imidazole Ring (R1, R2) start->modify_imidazole modify_pyridine Modify Substituents on Pyridine Ring (R3, R4, R5) start->modify_pyridine bio_assay Biological Assay (e.g., Kinase Inhibition) modify_imidazole->bio_assay modify_pyridine->bio_assay analyze_data Analyze Quantitative Data (IC50, Ki) bio_assay->analyze_data sar_elucidation Elucidate Structure- Activity Relationship (SAR) analyze_data->sar_elucidation optimize Optimize Lead Compound sar_elucidation->optimize optimize->start Iterative Design Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase, Substrate, ATP - Test Compounds (Serial Dilutions) start->prepare_reagents setup_reaction Set up Reaction in 384-well Plate: 1. Add Compound/DMSO 2. Add Kinase/Substrate Mix 3. Add ATP to Initiate prepare_reagents->setup_reaction incubate Incubate at Room Temperature setup_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction generate_signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->generate_signal read_plate Read Luminescence (Plate Reader) generate_signal->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1H-imidazol-2-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Debus-Radziszewski imidazole synthesis, a reliable one-pot, three-component reaction. This method utilizes commercially available starting materials—pyridine-3-carboxaldehyde, glyoxal, and ammonium acetate—to produce the target compound. This application note includes a step-by-step experimental protocol, tables of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding the synthetic process.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. The this compound moiety, in particular, serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis via a robust and scalable method is therefore of significant interest to the drug development community. The Debus-Radziszewski reaction offers a straightforward and efficient approach to constructing the imidazole ring from simple precursors.

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Pyridine-3-carboxaldehydePyridine-3-carbaldehydeC₆H₅NO107.11500-22-1
Glyoxal (40% in H₂O)Ethane-1,2-dioneC₂H₂O₂58.04107-22-2
Ammonium acetateAmmonium acetateC₂H₇NO₂77.08631-61-8
This compoundThis compoundC₈H₇N₃145.1613570-00-8

Table 2: Experimental Conditions and Yield

ParameterValue
Reaction TemperatureReflux
Reaction Time2-5 hours
SolventEthanol
Purification MethodColumn Chromatography
Reported Yield37-75% (isomer dependent)[1]
Melting Point206-207 °C

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR Data to be obtained from experimental findings.
¹³C NMR Data to be obtained from experimental findings.
Mass Spec (MS) Data to be obtained from experimental findings.

Experimental Protocol

This protocol is adapted from the general procedure for the Radziszewski reaction.[1][2]

Materials:

  • Pyridine-3-carboxaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyridine-3-carboxaldehyde (1.0 eq), glyoxal (40% in H₂O, 1.0 eq), and a molar excess of ammonium acetate (approximately 10-20 eq).

  • Solvent Addition: Add ethanol to the flask to dissolve the reactants and facilitate stirring. The exact volume will depend on the scale of the reaction but should be sufficient to create a stirrable mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-5 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will need to be determined by TLC analysis but a gradient of ethyl acetate in hexane is a good starting point.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is 206-207 °C.

Mandatory Visualizations

G Chemical Reaction Pathway for the Synthesis of this compound A Pyridine-3-carboxaldehyde D This compound A->D B Glyoxal B->D C Ammonia (from Ammonium Acetate) C->D G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A Combine Reactants: Pyridine-3-carboxaldehyde, Glyoxal, Ammonium Acetate B Add Ethanol A->B C Reflux (2-5 hours) B->C D Cool and Concentrate C->D E Aqueous Work-up & Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS, MP) G->H

References

Application Notes and Protocols for 3-(1H-imidazol-2-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 3-(1H-imidazol-2-yl)pyridine scaffold and its derivatives, particularly the widely explored imidazo[1,2-a]pyridines. This document details their synthesis, biological activities, and mechanisms of action in key therapeutic areas, with a focus on oncology and neurodegenerative diseases. Detailed experimental protocols for the evaluation of these compounds are also provided.

Anticancer Applications

The imidazo[1,2-a]pyridine core, a fused bicyclic system derived from this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives have been extensively investigated as inhibitors of key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.

Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A significant body of research has demonstrated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways. One of the primary mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2] By inhibiting this pathway, these compounds can effectively halt uncontrolled cell proliferation.

Furthermore, many imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, by interfering with the function of cyclin-dependent kinases (CDKs).[3] This disruption of the cell cycle prevents cancer cells from dividing and leads to programmed cell death, or apoptosis.[2] Some derivatives also exhibit activity as tubulin polymerization inhibitors, further contributing to their cytotoxic effects.

Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of potency.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound/DerivativeA549 (Lung)HepG2 (Liver)HCC1937 (Breast)MCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)Reference
IP-5 --45---[3]
IP-6 --47.7---[3]
IP-7 --79.6---[3]
HB9 50.5659.68----[4]
HB10 -51.52----[4]
Compound 3d ---43.435.9-[5]
Compound 4d ---39.035.1-[5]
Imidazole derivative 5 -<5-<5-<5[6]

Note: A hyphen (-) indicates that the data was not provided in the cited source.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

cluster_workflow Anticancer Evaluation Workflow start Cancer Cell Lines treat Treat with Imidazo[1,2-a]pyridine (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle analysis Data Analysis: IC50, Apoptosis %, Cell Cycle Arrest viability->analysis apoptosis->analysis cell_cycle->analysis mechanism Mechanism of Action (e.g., Western Blot for AKT/mTOR) analysis->mechanism conclusion Anticancer Potential mechanism->conclusion cluster_pathway Modulation of Alzheimer's Disease Pathology Ab_monomer Aβ Monomers Ab_oligomer Toxic Aβ Oligomers Ab_monomer->Ab_oligomer Aggregation Ab_fibril Aβ Fibrils (Plaques) Ab_oligomer->Ab_fibril neurotoxicity Neurotoxicity & Cognitive Decline Ab_oligomer->neurotoxicity Ab_fibril->neurotoxicity compound This compound Derivative compound->Ab_oligomer Inhibits

References

Application Notes and Protocols for Imidazole-Pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current literature review, specific research detailing the anticancer applications of 3-(1H-imidazol-2-yl)pyridine is limited. The following application notes and protocols are therefore based on studies of closely related imidazole-pyridine derivatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and potential applications of this broader class of compounds in cancer research.

Introduction

The imidazole-pyridine scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Various derivatives incorporating this core have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the breast, lung, colon, liver, and melanoma. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various imidazole-pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Name/CodeCancer Cell LineIC50 (µM)Reference
Compound 18b (A 1H-benzo[d]imidazole derivative)A549 (Lung)0.12[1]
MCF-7 (Breast)0.15[1]
K562 (Leukemia)0.21[1]
Compound 6d (An imidazo[1,2-a]pyridine derivative)HepG2 (Liver)Not specified, but noted to inhibit DNA synthesis[2]
Compound 6i (An imidazo[1,2-a]pyridine derivative)HepG2 (Liver)Not specified, but noted to inhibit DNA synthesis[2]
Compound 12 (A 3-aminoimidazo[1,2-α]pyridine)HT-29 (Colon)4.15 ± 2.93[3]
Compound 14 (A 3-aminoimidazo[1,2-α]pyridine)B16F10 (Melanoma)21.75 ± 0.81[3]
IP-5 (An imidazo[1,2-a]pyridine)HCC1937 (Breast)45[4][5][6]
IP-6 (An imidazo[1,2-a]pyridine)HCC1937 (Breast)47.7[4][5][6]
IP-7 (An imidazo[1,2-a]pyridine)HCC1937 (Breast)79.6[4][5][6]
CLW14 (A 2-(1H-imidazol-2-yl) pyridine Sorafenib derivative)A375 (Melanoma)4.26[7]
CLW27 (A 2-(1H-imidazol-2-yl) pyridine Sorafenib derivative)A375 (Melanoma)2.93[7]
LB-1 (An imidazole[1,2-a] pyridine derivative)HCT116 (Colorectal)CDK9 Inhibition IC50: 9.22 nM[8]

Signaling Pathways

Imidazole-pyridine derivatives have been shown to exert their anticancer effects by targeting several critical signaling pathways. A recurring mechanism is the inhibition of survival kinases. For instance, several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][4] Another important target is the STAT3 signaling pathway, which, when hyperactivated, contributes to tumor progression.[7] Furthermore, some derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which play a crucial role in regulating the cell cycle and transcription.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation STAT3->Apoptosis ImidazolePyridine Imidazole-Pyridine Derivative ImidazolePyridine->PI3K Inhibits ImidazolePyridine->STAT3 Inhibits

Caption: PI3K/Akt/mTOR and STAT3 Signaling Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Imidazole-pyridine derivative stock solution (in DMSO)

  • Human cancer cell lines (e.g., HCC1937, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazole-pyridine derivative. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well.

  • Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

G A Cell Culture & Treatment with Imidazole-Pyridine Derivative B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis F->G

Caption: General Experimental Workflow.

Conclusion

The imidazole-pyridine scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed have demonstrated significant in vitro activity against a variety of cancer cell lines, operating through the inhibition of key oncogenic signaling pathways. The provided protocols for cell viability and western blot analysis are fundamental for the initial screening and mechanistic evaluation of new compounds based on this versatile scaffold. Further research, including in vivo studies and structural optimization, is warranted to translate these promising preclinical findings into potential clinical applications.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of imidazo[1,2-a]pyridine derivatives as potential antifungal agents. While the specific focus of this document is on the broader class of imidazo[1,2-a]pyridines due to the availability of public data, the principles and methodologies described herein are applicable to the study of structurally related compounds such as 3-(1H-imidazol-2-yl)pyridine derivatives.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents with new mechanisms of action. Imidazole-containing compounds have long been a cornerstone of antifungal therapy, primarily through their inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] The imidazo[1,2-a]pyridine scaffold, a fusion of imidazole and pyridine rings, has emerged as a promising heterocyclic system for the development of new therapeutic agents, including those with antifungal properties.[3] These compounds and their derivatives have demonstrated notable in vitro activity against various fungal pathogens.

Data Presentation: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro antifungal activity of representative imidazo[1,2-a]pyridine derivatives against clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC) is a key metric for antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against Candida albicans [3]

Compound IDRR'MIC (µmol/L)
10a H4-OH< 300
10b H4-OCH₃< 300
10c H4-Cl< 300
10i Cl4-NH₂41.98

Note: MIC values below 300 µmol/L were considered active in this study.

Table 2: Antifungal Activity of (Imidazo[1,2-a]pyridin-3-yl)-phenylpropenone Derivatives against Aspergillus fumigatus [4]

Compound IDAromatic SubstitutionMIC (µM)
Unsubstituted None47.65
Various Substituted73.27 - 180.94
Itraconazole -< 1.11

Experimental Protocols

Protocol 1: General Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives

This protocol describes a general method for the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives via a Claisen-Schmidt condensation.[3]

Materials:

  • Substituted 2-aminopyridine

  • α-bromocarbonyl compound

  • Substituted acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Appropriate solvents for purification (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Imidazo[1,2-a]pyridine core:

    • React the substituted 2-aminopyridine with an α-bromocarbonyl compound in a suitable solvent (e.g., ethanol) under reflux to yield the imidazo[1,2-a]pyridine core.

  • Vilsmeier-Haack Formylation:

    • To a solution of the imidazo[1,2-a]pyridine in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent and purify to obtain the 3-formyl-imidazo[1,2-a]pyridine intermediate.

  • Claisen-Schmidt Condensation:

    • Dissolve the 3-formyl-imidazo[1,2-a]pyridine and a substituted acetophenone in ethanol.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.

    • Collect the precipitated product by filtration.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include positive (inoculum without drug) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine Core cluster_formylation Vilsmeier-Haack Formylation cluster_condensation Claisen-Schmidt Condensation A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C B α-bromocarbonyl compound B->C E 3-Formyl-imidazo[1,2-a]pyridine C->E D POCl3, DMF D->E H 3-Imidazo[1,2-a]pyridinyl- 1-arylpropenone Derivative E->H F Substituted Acetophenone F->H G Base (e.g., NaOH) G->H

Caption: Synthetic workflow for 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives.

Diagram 2: Proposed Mechanism of Antifungal Action

G A Imidazo[1,2-a]pyridine Derivative B Fungal Cell A->B Enters C Lanosterol 14α-demethylase (CYP51) A->C Inhibits B->C E Ergosterol Biosynthesis C->E Blocks conversion D Lanosterol D->E F Ergosterol E->F E->F G Fungal Cell Membrane F->G Incorporation F->G H Disrupted Membrane Integrity & Cell Lysis G->H Leads to

Caption: Proposed mechanism of action for imidazole-based antifungal agents.

References

Application Notes and Protocols for Metal Complex Formation with 3-(1H-imidazol-2-yl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring 3-(1H-imidazol-2-yl)pyridine and its structural isomers. The protocols detailed below are based on established methodologies for analogous metal complexes and are intended to serve as a foundational guide for researchers in medicinal chemistry and catalysis.

Introduction

Metal complexes incorporating imidazole and pyridine moieties have garnered significant interest due to their versatile coordination chemistry and diverse applications. The this compound ligand, a structural isomer of the more extensively studied 2-(1H-imidazol-2-yl)pyridine, presents a unique bidentate N,N-donor set. This arrangement allows for the formation of stable chelate rings with various transition metals, leading to complexes with potential catalytic and pharmacological activities. This document outlines the synthesis of the ligand, the formation of its metal complexes, detailed characterization techniques, and insights into their potential as anticancer agents. While specific data for this compound complexes is emerging, this note will leverage the well-documented findings for its 2-(1H-imidazol-2-yl)pyridine isomer to provide representative protocols and data.

Data Presentation

Table 1: Crystallographic Data for a Representative Copper(II) Complex with an Isomeric Ligand

The following table summarizes key crystallographic data for a representative copper(II) complex, --INVALID-LINK--2·H2O, where IPY is the isomeric ligand 2-(1H-imidazol-2-yl)pyridine. This data provides insight into the expected coordination geometry and bond parameters.

ParameterValue
Chemical FormulaC16H16Cl2CuN6O9
Formula Weight586.79
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(2)
b (Å)14.567(3)
c (Å)15.678(3)
α (°)90
β (°)109.12(3)
γ (°)90
V (ų)2184.1(8)
Z4
Bond Length (Cu-N_pyridine) (Å)2.015(3)
Bond Length (Cu-N_imidazole) (Å)1.987(3)
Bond Angle (N_pyridine-Cu-N_imidazole) (°)81.5(1)
Table 2: In Vitro Cytotoxicity Data (IC50 in µM) for Representative Copper(II) Complexes

The anticancer activity of representative copper(II) complexes with the isomeric 2-(1H-imidazol-2-yl)pyridine ligand (here denoted as CuI1, CuI2, and CuI3) against various human cancer cell lines.[1]

ComplexHeLa (Cervical)HepG2 (Liver)BEL-7402 (Liver)SGC-7901 (Gastric)LO2 (Normal Liver)
CuI1 8.5 ± 0.76.2 ± 0.57.1 ± 0.69.3 ± 0.8> 50
CuI2 12.3 ± 1.19.8 ± 0.910.5 ± 1.014.7 ± 1.2> 50
CuI3 15.6 ± 1.411.2 ± 1.013.4 ± 1.218.2 ± 1.6> 50
Cisplatin 10.2 ± 0.913.5 ± 1.211.8 ± 1.116.4 ± 1.525.3 ± 2.1

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of 2-substituted imidazoles, which can be adapted for the synthesis of this compound from 3-pyridinecarboxaldehyde.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (concentrated)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in methanol.

  • To this solution, add glyoxal (1.1 equivalents) and concentrated ammonium hydroxide (10 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative Copper(II) Complex

This protocol details the synthesis of a representative copper(II) complex with an imidazolyl-pyridine ligand, which can be adapted for this compound.

Materials:

  • This compound

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 equivalents) in methanol (10 mL) in a clean flask.

  • In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 equivalent) in methanol (10 mL).

  • Slowly add the copper(II) salt solution to the ligand solution with continuous stirring.

  • A color change should be observed, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Slowly add diethyl ether to the solution until a precipitate forms.

  • Collect the precipitate by filtration and wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid in a desiccator over silica gel.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized metal complexes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., LO2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complexes dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the metal complexes in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Characterization 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Reaction Reaction 3-Pyridinecarboxaldehyde->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Reaction Purification Purification Reaction->Purification Crude Product This compound This compound Purification->this compound Pure Ligand Ligand_sol Ligand in Methanol This compound->Ligand_sol Mixing Mixing Ligand_sol->Mixing Metal_sol Metal Salt in Methanol Metal_sol->Mixing Precipitation Precipitation Mixing->Precipitation Reaction Mixture Complex Complex Precipitation->Complex Pure Complex Spectroscopy FT-IR, UV-Vis, NMR Complex->Spectroscopy Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis X-ray X-ray Diffraction Complex->X-ray

Caption: Experimental workflow for synthesis and characterization.

G Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake ROS Generation ROS Generation Cellular Uptake->ROS Generation DNA Damage DNA Damage Cellular Uptake->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed anticancer signaling pathway.

Caption: Structure of the ligand and its coordination mode.

References

Application Notes and Protocols for Spectroscopic Analysis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of imidazole and its derivatives. Imidazole, a five-membered aromatic heterocycle, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine, and forms the core of many pharmaceutical agents.[1][2][3] The characterization and quantification of imidazole-containing compounds are therefore critical in drug discovery, quality control, and various fields of chemical and biological research.[1] This document outlines the experimental setups for key spectroscopic techniques: UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and characterization of imidazole compounds, particularly those with conjugated systems. The absorption of UV-Vis radiation by imidazole derivatives corresponds to electronic transitions, primarily π → π* transitions within the aromatic ring and any conjugated substituents.[4][5]

Application Note:

The position and intensity of absorption bands in the UV-Vis spectrum of an imidazole compound are sensitive to the molecular structure, substituents on the imidazole ring, and the polarity of the solvent.[4][6] Generally, imidazole and its simple derivatives exhibit strong absorption in the UV region. For instance, the absorption spectra of imidazole in ethanol and aqueous solutions show two broad bands with maxima around 207 nm and in the range of 178-187 nm, which are assigned to π → π* transitions.[5] Substituted naphtho[1,2-d]imidazole compounds typically show two main absorption bands, one for the substituent's π→π* transition (around 314 nm) and another for the imidazole ring's π→π* transition (around 363 nm).[4]

Experimental Protocol: UV-Vis Spectroscopic Analysis

Objective: To determine the absorption spectrum and quantify the concentration of an imidazole compound.

Apparatus:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Reagents:

  • Imidazole compound of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, deionized water)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the imidazole compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the same solvent.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for simple imidazoles).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to serve as a blank and place it in the reference beam of the spectrophotometer.[7]

  • Sample Measurement:

    • Rinse another cuvette with a small amount of the most dilute standard solution before filling it.

    • Place the cuvette in the sample holder.

    • Measure the absorbance of each standard solution, starting from the lowest concentration.[7]

    • Record the wavelength of maximum absorbance (λmax).[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Quantitative Data Summary:
CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
ImidazoleEthanol/Water~207, 178-187Not specified[5]
Imidazole2% Methanol/Water209Not specified[8]
Imidazole-2-carbaldehydeNot specified28012,000[9]
4-Methyl-imidazole-2-carbaldehyde2% Methanol/Water217, 282Not specified[8]
2-substituted naphth[1,2-d]imidazolesNot specified~314, ~363Not specified[4]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of fluorescent imidazole derivatives. Many imidazole-based compounds have been developed as fluorescent probes and chemosensors for the detection of metal ions and other analytes due to the coordinating ability of the imidazole nitrogen atoms.[10][11]

Application Note:

The fluorescence properties of imidazole derivatives, including excitation and emission wavelengths, quantum yield, and lifetime, are highly dependent on their molecular structure and environment. The binding of an analyte, such as a metal ion, can lead to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[10][11] For example, a fluorescent chemosensor based on a diphenyl-imidazole derivative has been used for the detection of copper (II) ions, where the fluorescence intensity decreases with increasing Cu²⁺ concentration.[10]

Experimental Protocol: Fluorescence Analysis of an Imidazole-based Chemosensor

Objective: To evaluate the performance of an imidazole-based fluorescent chemosensor for the detection of a specific metal ion.

Apparatus:

  • Fluorescence Spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Reagents:

  • Imidazole-based fluorescent chemosensor stock solution (e.g., 1 mM in an organic solvent like acetonitrile)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution to maintain a constant pH

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor at a low concentration (e.g., 10 µM) in a suitable solvent system (e.g., a mixture of acetonitrile and water).[10]

  • Fluorescence Measurement:

    • Transfer a known volume of the sensor solution into a quartz cuvette.

    • Record the fluorescence emission spectrum by exciting the sample at its excitation maximum.[10]

  • Titration with Metal Ion:

    • Add incremental amounts of the target metal ion stock solution to the cuvette containing the sensor solution.[10]

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the fluorescence emission spectrum after each addition. A gradual change in fluorescence intensity should be observed.[10]

  • Selectivity Study:

    • To test for selectivity, add an excess of other metal ions to separate cuvettes containing the sensor solution and record the fluorescence spectra.[10]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to generate a titration curve and determine the detection limit.[10]

Quantitative Data Summary:
FluorophoreAnalyteExcitation λ (nm)Emission λ (nm)Observed ChangeReference
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenolCu²⁺320~461Fluorescence quenching[10]
1H-imidazol-5-yl-vinyl-benz[e]indolium (protonated)pH changeNot specified600pH-dependent emission[12]
1H-imidazol-5-yl-vinyl-benz[e]indolium (neutral)pH changeNot specified560pH-dependent emission[12]
1H-imidazol-5-yl-vinyl-benz[e]indolium (deprotonated)pH changeNot specified530pH-dependent emission[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of imidazole compounds in solution and the solid state. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

Application Note:

The ¹H NMR spectrum of imidazole typically shows distinct signals for the protons on the imidazole ring. Due to tautomerization in solution, the protons at positions 4 and 5 can become equivalent, leading to a single signal.[13] The chemical shifts are influenced by substituents, the solvent, and coordination to metal ions.[14][15] For instance, coordination to a metal ion generally causes a downfield shift of the ring proton signals.[14] ¹³C NMR can be challenging for some imidazole derivatives in solution due to fast tautomerization, which can lead to poor resolution or missing signals for the imidazole ring carbons.[16] In such cases, solid-state ¹³C CP-MAS NMR can provide a complete structural characterization.[16]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of an imidazole compound for structural characterization.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes

Reagents:

  • Imidazole compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the imidazole compound in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[7]

  • Internal Standard: Add a small amount of TMS (δ = 0.00 ppm) to the solution.[7]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, setting appropriate parameters such as spectral width, number of scans, and relaxation delay.[7]

    • Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Quantitative Data Summary: ¹H NMR of Imidazole
ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)Reference
H-27.73SingletN/A[13]
H-4, H-57.15SingletN/A[13]
N-H11.62Broad SingletN/A[13]

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in imidazole compounds by measuring the absorption of infrared radiation, which excites molecular vibrations.

Application Note:

The IR spectrum of an imidazole compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes include N-H stretching, C-H stretching of the aromatic ring, C=N stretching, and imidazole ring vibrations.[7][17] For example, the N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹.[7] The C=N stretching of the imidazole ring is observed in the 1580-1650 cm⁻¹ region.[7]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of a solid imidazole compound.

Apparatus:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Pellet press

  • KBr powder (IR grade)

Reagents:

  • Solid imidazole compound

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of the imidazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[7]

  • Background Spectrum: Collect a background spectrum of the empty sample compartment.[7]

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data Summary: Characteristic IR Bands for Imidazole
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityReference
N-H Stretch3100 - 3400Broad, Medium[7]
C-H Stretch (aromatic)3000 - 3100Medium[7]
C=N Stretch (imidazole ring)1580 - 1650Medium[7]
Imidazole Ring Vibrations1400 - 1500Medium-Strong[7]
C-N Stretching1325 - 1486-[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of imidazole compounds, as well as for structural elucidation through fragmentation analysis. It is widely used in drug discovery and development for compound characterization, impurity profiling, and pharmacokinetic studies.[18][19][20]

Application Note:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable technique for the analysis of imidazole compounds in complex mixtures, such as pharmaceutical formulations and biological fluids.[1][18] The liquid chromatography step separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This method is essential for understanding drug metabolism and pharmacokinetics.[18]

Experimental Protocol: LC-MS/MS for Imidazole Analysis

Objective: To separate, identify, and quantify an imidazole compound and its metabolites in a complex matrix.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • Solid-Phase Extraction (SPE) cartridges

Reagents:

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid)

  • Sample matrix (e.g., plasma, urine)

  • Internal standard (isotope-labeled)

Procedure:

  • Sample Preparation:

    • For biological samples, perform a protein precipitation or liquid-liquid extraction.

    • Perform Solid-Phase Extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.[1]

    • Evaporate the eluate and reconstitute the residue in the mobile phase.[1]

  • LC Separation:

    • Inject the prepared sample into the LC system.

    • Separate the imidazole compound and its metabolites on an appropriate column (e.g., C18) using a suitable mobile phase gradient.

  • MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Set the mass spectrometer to acquire data in full scan mode to identify the molecular ions or in tandem MS (MS/MS) mode for structural confirmation and quantification.

  • Data Analysis:

    • Process the chromatograms and mass spectra to identify and quantify the target compounds.

    • Use an internal standard for accurate quantification.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards blank Measure Blank (Solvent) standards->blank measure Measure Absorbance of Standards & Sample blank->measure curve Construct Calibration Curve measure->curve concentration Determine Unknown Concentration curve->concentration

Caption: UV-Vis Spectroscopy Experimental Workflow.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Complex Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms process Process Chromatograms & Spectra ms->process quantify Identify & Quantify Analytes process->quantify

Caption: LC-MS/MS Experimental Workflow.

References

Application Note and Protocols for In Vitro Cytotoxicity Testing of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-2-yl)pyridine is a small molecule of interest in medicinal chemistry and drug discovery. As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical early step in the preclinical development process.[1][2][3] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound. The described assays are fundamental for determining the concentration-dependent effects of the compound on cell viability and for elucidating the potential mechanisms of cell death, such as apoptosis and necrosis. While specific cytotoxicity data for this compound is not extensively available in public literature, the methodologies outlined herein provide a robust framework for its initial toxicological assessment. Structurally related compounds, such as imidazo[1,2-a]pyridine derivatives, have demonstrated anti-cancer properties by modulating signaling pathways like AKT/mTOR, suggesting potential mechanisms that could be explored for this compound.[4][5]

Experimental Workflow

The in vitro cytotoxicity testing of this compound can be systematically approached using a tiered strategy. The initial phase involves determining the compound's effect on cell viability across a range of concentrations to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). Following this, assays to differentiate between apoptotic and necrotic cell death are employed. Further mechanistic studies can then be designed based on these initial findings.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis and Reporting cell_culture Select and Culture Relevant Cell Lines compound_prep Prepare Serial Dilutions of This compound cell_culture->compound_prep treatment Treat Cells with Compound compound_prep->treatment mtt_assay Perform MTT Assay for Cell Viability treatment->mtt_assay ldh_assay Perform LDH Assay for Membrane Integrity treatment->ldh_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining for Apoptosis vs. Necrosis ic50->apoptosis_assay data_synthesis Synthesize and Tabulate Data ic50->data_synthesis flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry pathway_analysis Investigate Signaling Pathways (e.g., Western Blot for Caspases) flow_cytometry->pathway_analysis flow_cytometry->data_synthesis pathway_analysis->data_synthesis reporting Generate Final Report data_synthesis->reporting

Caption: General workflow for the in vitro cytotoxicity assessment of this compound.

Materials and Methods

Cell Lines and Culture

A panel of relevant human cell lines should be selected for cytotoxicity testing. This may include cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., HEK293, normal human fibroblasts) to assess for selective toxicity. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. Serial dilutions of the compound are then prepared in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9][10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is indicative of necrosis or late apoptosis.[11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium alone).[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Transfer an aliquot of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[9]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[18]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa DataDataData
A549 DataDataData
HepG2 DataDataData
HEK293 DataDataData

Table 2: Cell Death Mechanism Induced by this compound (at IC50 concentration)

Cell LineTreatment Time% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
HeLa 24 hoursDataDataData
A549 24 hoursDataDataData

Potential Signaling Pathway

Based on the findings from the apoptosis assays, further investigation into the underlying molecular mechanisms can be pursued. If apoptosis is identified as the primary mode of cell death, a potential signaling pathway to investigate could involve the activation of caspases, which are key executioners of apoptosis.

G compound This compound cell Target Cell compound->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cleavage cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 act_cas9->cas3 cleavage act_cas3 Active Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis

Caption: A putative intrinsic apoptosis pathway that may be induced by this compound.

This document provides a foundational framework for the in vitro cytotoxicity evaluation of this compound. The results from these assays will provide crucial information regarding the compound's safety profile and its potential as a therapeutic agent.

References

Application Notes and Protocols for Molecular Docking of 3-(1H-imidazol-2-yl)pyridine Analogs Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting molecular docking studies of 3-(1H-imidazol-2-yl)pyridine analogs targeting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in various cancers, making it a prime target for therapeutic intervention. The protocols outlined below are based on established methodologies for similar pyridine-containing compounds and offer a comprehensive guide from target preparation to data analysis.

Introduction to the Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1] Its activity is dependent on binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A.[1] The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates genes required for DNA replication.[2] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for the development of small molecule inhibitors. A novel series of imidazo[4,5-c]pyridine-based CDK2 inhibitors have been designed and synthesized, showing potent inhibitory activity.[3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 3H-imidazo[4,5-c]pyridine derivatives against CDK2. This data is essential for correlating docking scores with experimental biological activity (Structure-Activity Relationship, SAR).

Compound IDStructureCDK2 IC₅₀ (nM)[3]
5b R = 3-pyridinylmethyl21
5a R = 4-pyridinylmethyl31
5c R = 2-pyridinylmethyl42
5d R = benzyl76
5e R = 4-chlorobenzyl34
5f R = 4-methoxybenzyl110
5g R = 4-methylbenzyl85
5h R = 4-fluorobenzyl45
5i R = 4-(trifluoromethyl)benzyl29
5j R = 3-chlorobenzyl52
5k R = 3-methoxybenzyl140
5l R = 3-methylbenzyl98
5m R = 2-chlorobenzyl63
5n R = 2-methoxybenzyl180
5o R = 2-methylbenzyl115

Experimental Protocols

This section details the step-by-step protocol for the molecular docking of this compound analogs against CDK2 using AutoDock Vina.

Required Software
  • PyMOL Molecular Graphics System: For visualization of macromolecules.

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer: For analyzing protein-ligand interactions.

Ligand Preparation
  • 2D Structure Sketching: Draw the this compound analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D. Perform energy minimization using a force field like MMFF94.

  • File Format Conversion: Save the optimized 3D structures in a suitable format like .mol2 or .pdb.

  • Preparation for Docking:

    • Open the ligand file in AutoDock Tools.

    • Detect the rotatable bonds.

    • Save the prepared ligand in .pdbqt format, which includes atomic charges and atom types.

Protein Preparation
  • Protein Structure Retrieval: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is 1PYE , which is CDK2 in complex with an inhibitor.[4]

  • Initial Protein Cleaning:

    • Open the PDB file in PyMOL or Discovery Studio.

    • Remove water molecules and any co-crystallized ligands and ions.

    • If the protein has multiple chains, retain only the chain corresponding to CDK2 (typically chain A).

    • Save the cleaned protein structure as a new PDB file.

  • Preparation for Docking in ADT:

    • Open the cleaned protein PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute and add Gasteiger charges.

    • Save the prepared protein in .pdbqt format.

Grid Generation
  • Binding Site Identification: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file (e.g., 1PYE).

  • Grid Box Setup:

    • In AutoDock Tools, load the prepared protein and ligand .pdbqt files.

    • Open the "Grid Box" option.

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding site and allow for sufficient movement of the ligand. A typical size is 60 x 60 x 60 Å.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

Molecular Docking with AutoDock Vina
  • Configuration File: Create a text file named conf.txt that contains the paths to the protein and ligand .pdbqt files, and the grid box parameters.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, specifying the configuration file.

Analysis of Docking Results
  • Binding Affinity: The binding affinities (in kcal/mol) for different poses will be listed in the output log file. The most negative value indicates the strongest predicted binding.

  • Visualization of Poses:

    • Load the protein .pdbqt and the output poses .pdbqt file into PyMOL or Discovery Studio.

    • Analyze the binding mode of the best-scoring pose.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking_run Run Docking Simulation (AutoDock Vina) grid_gen->docking_run results Analyze Results (Binding Affinity, Poses) docking_run->results visualization Visualization (Protein-Ligand Interactions) results->visualization CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates pRb->E2F CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates Inhibitor This compound Analog (Inhibitor) Inhibitor->CDK2 inhibits

References

Growing Success: Techniques for Single Crystals of Pyridine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The controlled crystallization of pyridine-metal complexes is a critical step in the development of new pharmaceuticals and functional materials. The ability to produce high-quality single crystals is paramount for unambiguous structure determination via X-ray diffraction, which in turn provides crucial insights into the compound's properties and potential applications. This document provides detailed application notes and protocols for the most common and effective techniques used to grow single crystals of these important compounds.

General Principles for Crystallization

Successful crystallization is often described as more of an art than a science. However, a systematic approach based on sound chemical principles can significantly increase the probability of obtaining high-quality single crystals. The fundamental principle is to slowly bring a solution of the pyridine-metal complex to a state of supersaturation, allowing for the ordered growth of crystals rather than rapid precipitation of an amorphous solid. Key factors to control include:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the complex to a moderate extent. Highly soluble complexes may require a less effective solvent to achieve supersaturation. Conversely, poorly soluble complexes may necessitate a more potent solvent or solvent mixture. Common solvents for pyridine-metal complexes include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and pyridine itself.[1][2] It is also crucial to consider potential interactions between the solvent and the complex; some solvents can act as ligands and alter the final product.

  • Concentration: The initial concentration of the complex in the solution is a key parameter. While a saturated or near-saturated solution is typically the starting point, sometimes a slightly less concentrated solution can lead to slower, more controlled crystal growth.[3]

  • Temperature: Temperature affects both the solubility of the complex and the rate of solvent evaporation or diffusion. Lowering the temperature can decrease solubility and induce crystallization. Conversely, in hydrothermal synthesis, high temperatures are used to increase reactivity and facilitate crystal formation.

  • Purity: The purity of the starting material is of utmost importance. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. A purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[4]

  • Patience and Minimal Disturbance: Crystallization is often a slow process. It is crucial to leave the crystallization vessel undisturbed, as vibrations or sudden temperature changes can disrupt crystal growth.[4]

Common Crystallization Techniques

The three most widely employed techniques for growing single crystals of pyridine-metal complexes are Slow Evaporation, Vapor Diffusion, and Hydrothermal Synthesis. The choice of technique depends on the properties of the complex, such as its solubility and stability.

Slow Evaporation

This is often the simplest method to set up. A solution of the complex is left undisturbed, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

Experimental Protocol: Slow Evaporation of a Pyridine-Copper(II) Complex

This protocol provides a general guideline for the crystallization of a pyridine-copper(II) complex.[5]

Materials:

  • Pyridine-Copper(II) complex (e.g., synthesized from a chromone-based ligand and copper(II) salt)

  • Pyridine (analytical grade)

  • Small beaker or vial (e.g., 5-10 mL)

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolution: Dissolve the pyridine-copper(II) complex in a minimal amount of pyridine at room temperature to create a nearly saturated solution. For example, dissolve 0.1 g of the complex in 5 cm³ of pyridine.[5]

  • Filtration (Optional): If any solid impurities are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel.

  • Evaporation: Cover the vessel with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent. Alternatively, a loosely fitting cap can be used.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.

  • Monitoring: Observe the vessel periodically over several days to weeks. Deep blue single crystals should form as the pyridine slowly evaporates.[5]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the complex is insoluble (e.g., diethyl ether) and allow them to air dry.

Quantitative Data for Slow Evaporation:

Complex TypeMetal IonLigand SystemSolventConcentrationGrowth TimeCrystal Appearance
Pyridine-Copper(II)Cu(II)Chromone-based & PyridinePyridine0.1 g in 5 cm³Several daysDeep blue single crystals[5]
Azo Pyridine Complex-Azo PyridinePyridineNot specifiedSeveral daysVaries
Vapor Diffusion

This technique is particularly useful for small quantities of material and for complexes that are highly soluble in the primary solvent. It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex, which gradually reduces the solubility and induces crystallization.

Experimental Protocol: Vapor Diffusion for a Pyridine-Cobalt(II) Complex

This protocol is a general method for growing crystals of a pyridine-cobalt(II) complex.[6]

Materials:

  • Pyridine-Cobalt(II) complex

  • "Good" solvent (e.g., Methanol)

  • "Anti-solvent" (e.g., Diethyl ether)

  • Small inner vial (e.g., 2 mL)

  • Larger outer vial or jar with a screw cap

  • Syringe or pipette

Procedure:

  • Prepare the Complex Solution: Dissolve the pyridine-cobalt(II) complex in a minimal amount of the "good" solvent (methanol) in the small inner vial to create a concentrated solution. For example, mix equimolar amounts of the cobalt salt and the pyridine-based ligand in 3 mL of methanol.[6]

  • Set up the Diffusion Chamber: Place the small inner vial containing the complex solution inside the larger outer vial.

  • Add the Anti-Solvent: Carefully add the "anti-solvent" (diethyl ether) to the outer vial, ensuring that it does not mix with the solution in the inner vial. The level of the anti-solvent should be below the top of the inner vial.

  • Seal and Incubate: Tightly seal the outer vial with a screw cap. Place the setup in a stable environment, such as a refrigerator at 7°C, to slow down the diffusion process.[6]

  • Monitoring and Harvesting: Crystals are expected to form in the inner vial over a period of several days to weeks. Once formed, they can be harvested as described in the slow evaporation protocol. For the specified cobalt complex, single crystals suitable for X-ray analysis were obtained after three weeks.[6]

Quantitative Data for Vapor Diffusion:

Complex TypeMetal IonLigand System"Good" Solvent"Anti-Solvent"TemperatureGrowth Time
Pyridine-Cobalt(II)Co(II)Pyridine-based macrocycleMethanolDiethyl ether7 °C3 weeks[6]
Pyridine-Nickel(II)Ni(II)Pyridine-AzamacrocycleAcetonitrileDiethyl etherRoom Temp.Not specified[7]
Cobaloxime-TerpyridineCo(III)Diphenylglyoxime & TerpyridineDichloromethaneDiethyl etherRoom Temp.Not specified[3]
Hydrothermal Synthesis

This method is employed for the synthesis and crystallization of coordination polymers and other complexes that may not be readily soluble in common solvents at room temperature. The reaction is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocol: Hydrothermal Synthesis of a Pyridine-Tricarboxylate Copper(II) Coordination Polymer

This protocol describes the synthesis of a specific copper(II) coordination polymer containing a pyridine-tricarboxylate ligand.[8]

Materials:

  • 4-(6-carboxy-pyridin-3-yl)-isophthalic acid (H3cpia)

  • 2,2′-bipyridine (bipy)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Prepare the Reaction Mixture: In the 20 mL Teflon cup of the autoclave, combine the following reactants:

    • H3cpia: 0.057 g (0.20 mmol)

    • bipy: 0.047 g (0.30 mmol)

    • CuCl₂·2H₂O: 0.051 g (0.30 mmol)

    • NaOH: 0.024 g (0.60 mmol)

    • H₂O: 10 mL

  • Seal and Heat: Seal the Teflon cup and place it inside the stainless steel autoclave. Heat the autoclave at 160 °C for three days.[8]

  • Cooling and Harvesting: Allow the autoclave to cool to room temperature naturally. Open the autoclave and collect the blue block-shaped crystals by filtration.

  • Washing and Drying: Rinse the crystals with deionized water and allow them to air dry.

Quantitative Data for Hydrothermal Synthesis:

Complex TypeMetal IonLigand SystemReactants & AmountsTemperatureTime
Pyridine-Tricarboxylate Copper(II) PolymerCu(II)H3cpia & bipyH3cpia (0.20 mmol), bipy (0.30 mmol), CuCl₂·2H₂O (0.30 mmol), NaOH (0.60 mmol), H₂O (10 mL)160 °C3 days[8]
Pyridine-Tricarboxylate Nickel(II) PolymerNi(II)H3cpia & dpeH3cpia (0.20 mmol), dpe (0.30 mmol), NiCl₂·6H₂O (0.30 mmol), NaOH (0.60 mmol), H₂O (10 mL)160 °C3 days
Pyridine-Tricarboxylate Manganese(II) PolymerMn(II)H3cpia & H2biimH3cpia (0.20 mmol), H2biim (0.30 mmol), MnCl₂·4H₂O (0.30 mmol), NaOH (0.60 mmol), H₂O (10 mL)160 °C3 days

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described crystallization techniques.

slow_evaporation_workflow start Start: Pyridine-Metal Complex Powder dissolve Dissolve in Minimal Solvent start->dissolve filter Filter (Optional) dissolve->filter evaporate Slow Evaporation (Controlled) filter->evaporate crystals Single Crystals Form evaporate->crystals harvest Harvest and Dry Crystals crystals->harvest end End: High-Quality Single Crystals harvest->end

Caption: Workflow for Slow Evaporation Crystallization.

vapor_diffusion_workflow start Start: Pyridine-Metal Complex Powder dissolve Dissolve in 'Good' Solvent (Inner Vial) start->dissolve setup Place Inner Vial in Outer Vial dissolve->setup add_anti Add 'Anti-Solvent' to Outer Vial setup->add_anti seal Seal and Incubate add_anti->seal diffuse Vapor Diffusion Occurs seal->diffuse crystals Single Crystals Form diffuse->crystals harvest Harvest and Dry Crystals crystals->harvest end End: High-Quality Single Crystals harvest->end

Caption: Workflow for Vapor Diffusion Crystallization.

hydrothermal_synthesis_workflow start Start: Reactants mix Combine Reactants in Teflon Liner start->mix seal Seal in Autoclave mix->seal heat Heat at High Temperature & Pressure seal->heat cool Slow Cooling to Room Temperature heat->cool crystals Single Crystals Form cool->crystals harvest Filter, Wash, and Dry Crystals crystals->harvest end End: Crystalline Coordination Polymer harvest->end

Caption: Workflow for Hydrothermal Synthesis.

Decision-Making for Crystallization Technique Selection

The choice of the most appropriate crystallization technique is crucial for success. The following flowchart provides a logical guide for selecting a method based on the properties of the pyridine-metal complex.

decision_tree start Start: Pyridine-Metal Complex solubility Is the complex soluble in a common solvent at RT? start->solubility high_solubility Is the solubility very high? solubility->high_solubility Yes hydrothermal Use Hydrothermal Synthesis solubility->hydrothermal No slow_evap Use Slow Evaporation high_solubility->slow_evap No vapor_diff Use Vapor Diffusion high_solubility->vapor_diff Yes

Caption: Decision tree for selecting a crystallization method.

Troubleshooting

Even with careful planning, crystallization attempts can sometimes fail. Here are some common issues and potential solutions:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more volatile anti-solvent in vapor diffusion, or allow for faster evaporation (more holes in the parafilm). Alternatively, the concentration may be too low; try starting with a more concentrated solution.

  • Formation of Oil or Amorphous Precipitate: This often indicates that the solution became supersaturated too quickly. Slow down the process by reducing the rate of evaporation (fewer holes), lowering the temperature, or using a less volatile anti-solvent.

  • Many Small Crystals: This suggests that nucleation was too rapid. Try using a slightly lower initial concentration or slowing down the rate of supersaturation. Using a seed crystal from a previous successful crystallization can promote the growth of a single large crystal.

  • Poor Crystal Quality: Ensure the starting material is of high purity. Also, minimize any disturbances to the crystallization vessel.

By systematically applying these techniques and troubleshooting strategies, researchers can significantly improve their success rate in obtaining high-quality single crystals of pyridine-metal complexes, paving the way for further structural and functional studies.

References

Application Notes and Protocols for the Development of Anti-Ulcer Agents Based on the 3-(1H-Imidazol-2-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the imidazo[1,2-a]pyridine scaffold, a key structural motif derived from 3-(1H-imidazol-2-yl)pyridine, in the discovery and development of novel anti-ulcer agents. The primary mechanism of action for this class of compounds is the inhibition of the gastric H+/K+-ATPase, also known as the proton pump.

Mechanism of Action: H+/K+-ATPase Inhibition

Substituted imidazo[1,2-a]pyridines act as reversible, potassium-competitive inhibitors of the gastric H+/K+-ATPase. This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By competitively binding to the potassium-binding site of the proton pump, these agents block the exchange of H+ and K+ ions across the apical membrane of parietal cells, thereby reducing gastric acid secretion. A notable example from this class is SCH 28080, which has been a key tool in studying this mechanism.

G Signaling Pathway of Imidazo[1,2-a]pyridine-based Anti-Ulcer Agents cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) Parietal_Cell Parietal Cell Membrane HK_ATPase H+/K+-ATPase (Proton Pump) K_channel K+ Channel H_ion H+ HK_ATPase->H_ion H+ Secretion K_ion_in K+ HK_ATPase->K_ion_in K+ Influx Inhibition Inhibition K_ion_out K+ K_channel->K_ion_out K+ Efflux H_ion_lumen H+ K_ion_out->HK_ATPase K+ Binding Stomach_Lumen Stomach Lumen (Low pH) K_ion_lumen K+ Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative (e.g., SCH 28080) Imidazo_Pyridine->HK_ATPase Binds to K+ site Inhibition->H_ion Blocks H+ Secretion

Caption: H+/K+-ATPase Inhibition by Imidazo[1,2-a]pyridines.

Quantitative Data Summary

The following table summarizes the anti-ulcer activity of a series of substituted imidazo[1,2-a]pyridines. The antisecretory activity is presented as the dose required to inhibit 50% of histamine-stimulated gastric acid secretion (ID50) in a conscious dog model.

Compound NumberR2R3R8Antisecretory Activity (ID50, mg/kg, i.v.)
1 (SCH 28080) CH3CH2CNOCH2Ph0.03
2 HCH2CNOCH2Ph0.3
3 CH3HOCH2Ph>10
4 CH3CH2OHOCH2Ph0.1
5 CH3CONH2OCH2Ph0.3
6 CH3CH2CNH>10
7 CH3CH2CNOMe0.1

Data adapted from a quantitative structure-activity relationship study of imidazo[1,2-a]pyridines.[1]

Experimental Protocols

Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol describes a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines, exemplified by the preparation of a 3-cyanomethyl derivative.

G General Synthesis Workflow for 3-Substituted Imidazo[1,2-a]pyridines start Start Materials: - Substituted 2-aminopyridine - α-Haloketone step1 Condensation Reaction (e.g., in ethanol, reflux) start->step1 intermediate1 Imidazo[1,2-a]pyridine core step1->intermediate1 step2 Mannich Reaction (Paraformaldehyde, Dimethylamine, Acetic Acid) intermediate1->step2 intermediate2 3-(Dimethylaminomethyl)imidazo[1,2-a]pyridine step2->intermediate2 step3 Quaternary Salt Formation (Ethylchloroformate) intermediate2->step3 intermediate3 Quaternary Ammonium Salt step3->intermediate3 step4 Cyanation (Sodium Cyanide) intermediate3->step4 product 3-Cyanomethyl-imidazo[1,2-a]pyridine Derivative step4->product purification Purification (Chromatography) product->purification

Caption: Synthetic workflow for 3-cyanomethyl-imidazo[1,2-a]pyridines.

Protocol:

  • Synthesis of the Imidazo[1,2-a]pyridine Core:

    • To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of the corresponding α-haloketone.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude imidazo[1,2-a]pyridine, which can be purified by column chromatography.[2]

  • Mannich Reaction for 3-functionalization:

    • Suspend the synthesized imidazo[1,2-a]pyridine in acetic acid.

    • Add paraformaldehyde and an aqueous solution of dimethylamine.

    • Heat the mixture at 80-90°C for 2-4 hours.

    • Cool the reaction mixture, pour it into ice water, and basify with a strong base (e.g., NaOH) to pH 10-12.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the 3-(dimethylaminomethyl)imidazo[1,2-a]pyridine.

  • Synthesis of 3-Cyanomethyl Derivative:

    • Dissolve the 3-(dimethylaminomethyl)imidazo[1,2-a]pyridine in dichloromethane.

    • Cool the solution in an ice bath and add ethylchloroformate dropwise.

    • Stir the mixture for 30 minutes at low temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting solid in water and adjust the pH to 8.0 with a sodium hydroxide solution.

    • Add sodium cyanide to the aqueous solution and stir at 50-55°C for 3-4 hours.

    • Cool the reaction mixture to room temperature and extract the product with chloroform.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 3-cyanomethyl-imidazo[1,2-a]pyridine derivative.

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the preparation of H+/K+-ATPase enriched microsomes from hog gastric mucosa and the subsequent assay to determine the inhibitory activity of the synthesized compounds.

G Workflow for In Vitro H+/K+-ATPase Inhibition Assay cluster_prep Enzyme Preparation cluster_assay Inhibition Assay start Hog Gastric Mucosa step1 Homogenization start->step1 step2 Differential Centrifugation step1->step2 step3 Sucrose Density Gradient Centrifugation step2->step3 enzyme H+/K+-ATPase Enriched Microsomes step3->enzyme step4 Incubate Microsomes with Test Compound/Control enzyme->step4 step5 Initiate Reaction with ATP step4->step5 step6 Measure Inorganic Phosphate (Pi) Release (Colorimetric) step5->step6 end Determine IC50 Value step6->end

Caption: Workflow for H+/K+-ATPase inhibition assay.

Protocol:

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Obtain fresh hog stomachs and scrape the gastric mucosa.

    • Homogenize the mucosa in a buffer solution (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Perform differential centrifugation to remove cellular debris and mitochondria.

    • Layer the resulting supernatant onto a discontinuous sucrose density gradient and centrifuge at high speed.

    • Collect the microsomal fraction enriched with H+/K+-ATPase from the interface.

    • Wash and resuspend the microsomes in a suitable buffer and store at -80°C.[3][4]

  • H+/K+-ATPase Activity Assay:

    • The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • Prepare a reaction mixture containing Tris buffer, MgCl2, KCl, and the H+/K+-ATPase enriched microsomes.

    • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) or a standard inhibitor (e.g., omeprazole, SCH 28080) to the reaction mixture and pre-incubate.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding a colorimetric reagent (e.g., a solution containing malachite green and ammonium molybdate).

    • Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the amount of Pi released.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Anti-Ulcer Activity Assessment (Pylorus Ligation Model)

This protocol describes the induction of gastric ulcers in rats by pylorus ligation to evaluate the in vivo efficacy of the synthesized compounds.

G Workflow for Pylorus Ligation-Induced Ulcer Model in Rats start Wistar Rats (Fasted for 24h) step1 Administer Test Compound, Standard (e.g., Ranitidine), or Vehicle start->step1 step2 Anesthetize the Rat step1->step2 step3 Surgical Ligation of the Pylorus step2->step3 step4 Suture the Abdominal Wall step3->step4 step5 Allow Gastric Juice Accumulation (e.g., 4-19 hours) step4->step5 step6 Sacrifice the Animal step5->step6 step7 Collect Gastric Contents and Stomach step6->step7 analysis Analyze Gastric Juice: - Volume - pH - Free & Total Acidity Analyze Stomach: - Ulcer Index Calculation step7->analysis end Determine Percentage Ulcer Protection analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot the synthesis of 3-(1H-imidazol-2-yl)pyridine. This valuable heterocyclic compound is a key building block in medicinal chemistry, and optimizing its synthesis is crucial for efficient drug discovery and development pipelines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Radziszewski reaction and its modifications.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Ensure that the temperature is maintained consistently at the optimal level reported for similar syntheses. For many Radziszewski reactions, this involves refluxing the reaction mixture.

  • Incorrect Reaction Time: The reaction may be incomplete or side reactions may become more prevalent with incorrect timing. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

  • Poor Quality of Reagents: Ensure that the starting materials, particularly the pyridine-3-carbaldehyde and glyoxal, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Inefficient Mixing: For heterogeneous reaction mixtures, ensure efficient stirring to maximize the contact between reactants.

  • Suboptimal pH: The pH of the reaction medium can influence the reactivity of the reactants. Ensure the reaction is carried out under the recommended pH conditions.

Problem 2: Presence of Multiple Side Products

Possible Causes and Solutions:

  • Side Reactions: The Radziszewski reaction is known to sometimes produce side products.[1] One common side reaction is the formation of oxazoles.

    • Troubleshooting Step: Modifying the reaction conditions, such as temperature and the choice of catalyst, can help to minimize the formation of these byproducts.

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be sensitive to the reaction conditions.

    • Troubleshooting Step: Consider using milder reaction conditions or protecting sensitive functional groups.

  • Air or Moisture Sensitivity: Some of the reagents may be sensitive to air or moisture.

    • Troubleshooting Step: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The desired product and the side products may have similar polarities, making separation by column chromatography challenging.

    • Troubleshooting Step: Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent, such as ethyl acetate, can also be an effective purification method.

  • Product Insolubility: The product may have limited solubility in common organic solvents.

    • Troubleshooting Step: Test a range of solvents to find a suitable one for extraction and purification. Acid-base extraction can also be a useful technique for separating the basic imidazole product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the Radziszewski reaction, which is a multi-component reaction involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (pyridine-3-carbaldehyde), and a source of ammonia.[2][3]

Q2: What kind of yields can I expect for the synthesis of pyridyl-imidazoles using the Radziszewski reaction?

A2: The yields for the Radziszewski synthesis of pyridyl-imidazoles can be variable. For the closely related isomer, 2-(1H-imidazol-2-yl)pyridine, reported yields range from 37% to 75% depending on the specific conditions and purification methods used.[4]

Q3: How can I improve the yield of my Radziszewski reaction?

A3: Several strategies can be employed to improve the yield:

  • Catalyst Selection: The use of catalysts such as silicotungstic acid, DABCO, or boric acid has been shown to improve yields in imidazole synthesis.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

  • Solvent Choice: The choice of solvent can impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents or even solvent-free conditions may be beneficial.

Q4: What are some alternative methods for synthesizing 2-aryl-imidazoles?

A4: Besides the Radziszewski reaction, other methods for synthesizing 2-substituted imidazoles include:

  • Condensation of α-haloketones with amidines.

  • From α-aminonitriles.

  • Metal-catalyzed cross-coupling reactions.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-(1H-imidazol-2-yl)pyridine via Radziszewski Reaction

ReferenceReaction TimePurification MethodReported Yield
Wang et al.[4]5 hoursNot specified42%
Gerber et al.[4]Not specifiedHigh vacuum distillation75%
de Oliveira et al. (2022)[4]2 hoursRecrystallization (attempted)37% (purified)

Experimental Protocols

General Protocol for the Radziszewski Synthesis of 2-(Pyridin-3-yl)-1H-imidazole

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Pyridine-3-carbaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in ethanol.

  • To this solution, add a stoichiometric amount of glyoxal (1 equivalent).

  • Slowly add an excess of concentrated ammonium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification reactants 1. Combine Pyridine-3-carbaldehyde, Glyoxal, and Ethanol addition 2. Add Ammonium Hydroxide reactants->addition reflux 3. Heat to Reflux addition->reflux cool 4. Cool to Room Temperature reflux->cool concentrate 5. Concentrate under Vacuum cool->concentrate purify 6. Purify by Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product troubleshooting_yield cluster_causes cluster_solutions low_yield Low Product Yield temp Suboptimal Temperature low_yield->temp time Incorrect Reaction Time low_yield->time reagents Poor Reagent Quality low_yield->reagents use_catalyst Add Catalyst low_yield->use_catalyst optimize_temp Optimize Temperature temp->optimize_temp monitor_tlc Monitor with TLC time->monitor_tlc purify_reagents Use Pure Reagents reagents->purify_reagents

References

overcoming solubility issues with 3-(1H-imidazol-2-yl)pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1H-imidazol-2-yl)pyridine. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro and cell-based assays, with a primary focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Based on data from structurally similar compounds like 2-(1H-imidazol-2-yl)pyridine, this compound is expected to have low solubility in water and better solubility in organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common and effective choice.[1][2] Other organic solvents such as ethanol and methanol may also be effective.[3]

Solubility Profile for Structurally Similar Compounds

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble[1][4]
EthanolSoluble[3]
ChloroformSlightly Soluble[4]
Diethyl EtherSoluble[3]
WaterSlightly Soluble / Poorly Soluble[1][3]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into a primarily aqueous environment.[5][6] Low solubility can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[6]

Below is a troubleshooting workflow to address this issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 start Precipitation Observed in Aqueous Buffer check_stock 1. Verify Stock Solution Is the stock fully dissolved? Is it stored correctly? start->check_stock check_dmso 2. Check Final DMSO % Is it at the max limit for your assay? (Typically ≤1-2%) check_stock->check_dmso If stock is clear ph_adjust 3. Adjust Buffer pH Can solubility be improved by modifying the pH? check_dmso->ph_adjust If DMSO % is optimal cosolvent 4. Use a Co-Solvent Add a water-miscible solvent to the final buffer. ph_adjust->cosolvent If precipitation persists detergent 5. Add Surfactant (Enzyme Assays) Include 0.01-0.05% Tween-20 or Triton X-100 in buffer. cosolvent->detergent If still unsuccessful end_node Compound Solubilized Proceed with Assay detergent->end_node

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Stock Solution: Ensure your compound is fully dissolved in the DMSO stock. Gentle warming or brief sonication can sometimes help dissolve crystalline material.

  • Optimize Dilution Protocol: Avoid intermediate aqueous dilutions. It is preferable to add the DMSO stock directly to the final assay media while vortexing to maximize mixing and interaction with assay components like proteins that can help maintain solubility.[6]

  • Adjust pH: For compounds with ionizable groups, modifying the pH of the assay buffer can significantly enhance solubility.[7]

  • Use Co-solvents: The addition of a water-miscible solvent to the final assay buffer may increase the compound's solubility.[7] However, ensure the co-solvent is compatible with your assay system.

  • Add Surfactants (for biochemical/enzyme assays): For non-cell-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the buffer can help solubilize lipophilic compounds.[5] This is generally not suitable for cell-based assays as detergents can be cytotoxic.[5]

Q3: What is the likely biological target and mechanism of action for this compound?

Compounds containing an imidazole ring are known inhibitors of Nitric Oxide Synthase (NOS).[8][9] There are three primary isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[10] These enzymes catalyze the production of nitric oxide (NO) from L-arginine.[10] Imidazole-based compounds often act as L-arginine-competitive inhibitors, binding to the enzyme's active site.[8] Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making selective nNOS inhibitors valuable research tools.[9]

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Downstream Downstream Signaling NO->Downstream Inhibitor This compound (Imidazole Inhibitor) Inhibitor->NOS Inhibition

Caption: Simplified Nitric Oxide Synthase (NOS) signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution of this compound (Molecular Weight: 145.16 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out 1.45 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., to 37°C) may be applied. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Once fully dissolved, the 10 mM stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Assays

This protocol describes the critical step of diluting the DMSO stock into a final aqueous assay buffer to minimize precipitation.

Procedure:

  • Prepare Assay Buffer: Prepare the final aqueous assay buffer. If applicable, this is the point to add any solubility-enhancing agents like surfactants (for biochemical assays).

  • Calculate Dilution: Determine the volume of DMSO stock needed to achieve the desired final concentration in your assay. Crucially, ensure the final percentage of DMSO in the assay does not exceed a level that affects the biological system, typically 1% or lower. [6]

  • Direct Dilution: Pipette the required volume of the assay buffer into your final assay tube or well.

  • Add Compound: While the assay buffer is being gently vortexed or mixed, add the calculated volume of the DMSO stock solution directly into the buffer. This rapid mixing is key to preventing localized high concentrations of the compound that can lead to precipitation.[6]

  • Final Mix and Use: Gently mix the final solution again and proceed with your assay immediately. Do not let the diluted compound sit for extended periods before use, as kinetically soluble compounds may precipitate over time.[5]

References

optimizing reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem in organic synthesis. The following sections break down potential causes related to catalysts, solvents, and temperature, and offer targeted solutions.

1.1 Inefficient Catalyst System

The choice of catalyst is critical for the successful synthesis of imidazo[1,2-a]pyridines. An inappropriate catalyst or suboptimal catalytic conditions can lead to poor yields.

Potential Solutions:

  • Catalyst Screening: The effectiveness of a catalyst is highly dependent on the specific substrates and reaction type. It is advisable to screen a variety of catalysts. For instance, in copper-catalyzed systems, CuBr has been shown to be highly effective in certain reactions.[1] In gold-catalyzed reactions, PicAuCl₂ in the presence of an acid like TFA or MsOH can significantly improve conversion.[2]

  • Catalyst Loading: The amount of catalyst used can impact the reaction rate and yield. While a higher catalyst loading might seem beneficial, it can sometimes lead to unwanted side reactions. It is recommended to optimize the catalyst loading, often starting from 5-10 mol%.

  • Co-catalyst/Additive Effects: Some reactions benefit from the presence of a co-catalyst or an additive. For example, in gold-catalyzed synthesis, the addition of an acid is crucial for promoting the reaction.[2] In some copper-catalyzed reactions, sodium ascorbate is used to generate the active Cu(I) species in situ from CuSO₄.[3]

1.2 Suboptimal Solvent Choice

The solvent plays a crucial role in dissolving reactants, facilitating heat transfer, and influencing the reaction mechanism. An incorrect solvent can hinder the reaction.

Potential Solutions:

  • Solvent Polarity: The polarity of the solvent should be matched to the polarity of the starting materials. For many imidazo[1,2-a]pyridine syntheses, polar aprotic solvents like DMF or DMSO are effective.[1] However, in some cases, less polar solvents like dichloromethane have proven to be the solvent of choice.[2]

  • "Green" Solvents: For more environmentally friendly approaches, water or deep eutectic solvents have been successfully employed.[4][5] Reactions in aqueous micellar media using surfactants like SDS have also been reported.[3]

  • Solvent-Free Conditions: In certain cases, running the reaction neat (without any solvent) can lead to excellent yields, particularly when reacting 2-aminopyridines with α-haloketones.[6][7]

1.3 Inappropriate Reaction Temperature

The reaction temperature directly affects the reaction rate. An optimal temperature is necessary to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

Potential Solutions:

  • Temperature Optimization: It is essential to experimentally determine the optimal temperature for a specific reaction. For example, a copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins found 80°C to be the ideal temperature.[1] A gold-catalyzed reaction was optimized by heating to 40°C.[2]

  • Microwave Irradiation: To reduce reaction times and potentially improve yields, microwave-assisted synthesis can be a powerful tool.[7]

Issue 2: Formation of Impurities and Side Products

The presence of impurities and side products complicates the purification process and reduces the overall yield of the desired product.

Potential Solutions:

  • Purity of Starting Materials: Ensure the starting materials are pure. Impurities in the reactants can lead to undesired side reactions.

  • Control of Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and atmosphere (e.g., using an inert atmosphere if reactants are air-sensitive).

  • Order of Reagent Addition: In multi-component reactions, the order of addition of reactants can be critical to prevent the formation of side products.[4]

Issue 3: Poor Substrate Scope

Sometimes a reaction works well for a specific set of substrates but fails or gives low yields for others.

Potential Solutions:

  • Electronic Effects: The electronic properties of the substituents on the starting materials can significantly influence the reaction outcome. For instance, in some copper-catalyzed reactions, electron-rich substrates tend to give better yields than electron-deficient ones.[1]

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the reaction, leading to lower yields.[1] In such cases, prolonged reaction times or higher temperatures might be necessary.[6]

  • Modification of Catalytic System: A different catalyst or ligand might be required to accommodate a wider range of substrates.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What is the first thing I should check?

A1: The first step in troubleshooting a low-yield reaction is to re-evaluate your reaction setup and conditions.

  • Confirm Reagent Purity and Stoichiometry: Ensure that your starting materials are of high purity and that the molar ratios are correct.

  • Check Catalyst and Solvent: The choice of catalyst and solvent is crucial. Refer to the tables below for optimized conditions from various literature precedents. For example, if you are performing a copper-catalyzed reaction, ensure you are using the optimal copper source and solvent for your specific transformation.[1][3]

  • Verify Temperature and Reaction Time: Confirm that the reaction is being conducted at the optimal temperature for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q2: I am having trouble with the purification of my imidazo[1,2-a]pyridine product. What are some common strategies?

A2: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity and potential for co-elution with byproducts.

  • Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Automated Flow Synthesis and Purification: For high-throughput synthesis, automated flow systems that couple the reaction with in-line purification have been developed.[8]

Q3: Can I run the synthesis of imidazo[1,2-a]pyridines under "green" or environmentally friendly conditions?

A3: Yes, several green methodologies for the synthesis of imidazo[1,2-a]pyridines have been developed.

  • Water as a Solvent: Some protocols utilize water as a green solvent, often with the aid of ultrasound.[4][9]

  • Solvent-Free Reactions: As mentioned earlier, certain reactions, particularly the condensation of 2-aminopyridines with α-haloketones, can be performed efficiently without a solvent.[6][7]

  • Use of Air as an Oxidant: Some copper-catalyzed methods employ air as a green and inexpensive oxidant.[1]

  • Deep Eutectic Solvents (DES): DESs are emerging as green and efficient media for this synthesis.[5]

Data Presentation

Table 1: Optimization of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
CuBr (10)DMF8090[1]
CuSO₄·5H₂O (10) / Sodium Ascorbate (20)Water (with SDS)50Good to Excellent[3]
CuI (10)Not specifiedNot specifiedGood[9]

Table 2: Optimization of Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Iodine SourceSolventTime (h)Yield (%)Reference
I₂Water1.579[4]
NaIWater128[4]
KIWater133[4]
CuIWater155[4]
I₂ (5 mol%)EthanolNot specifiedExcellent[10]

Table 3: Optimization of Gold-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Catalyst (10 mol%)Acid (1 eq.)SolventTemperature (°C)Yield (%)Reference
PicAuCl₂TFADichloromethane4072[2]
PicAuCl₂MsOHDichloromethaneRoom Temp(71% conversion)[2]
AuClTFADichloromethane40Low (many impurities)[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [1]

  • To a reaction tube, add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (2.0 mL) as the solvent.

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis [4]

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), and dimedone (1.0 mmol) in water.

  • Add molecular iodine (I₂) as the catalyst.

  • Subject the reaction mixture to ultrasonication at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Bromoacetophenone [6]

  • In a reaction vial, mix 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Heat the reaction mixture at 60°C.

  • Monitor the reaction for 20 minutes.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Aminopyridine - Carbonyl/Alkene/Alkyne - Catalyst - Solvent reaction Stir at Optimized Temperature (e.g., 40-80°C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction & Extract monitoring->quench Upon Completion purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Yield Observed catalyst_choice Incorrect Catalyst? start->catalyst_choice temperature Incorrect Temperature? start->temperature purity Impure Starting Materials? start->purity catalyst_loading Suboptimal Loading? catalyst_choice->catalyst_loading catalyst_activity Inactive Catalyst? catalyst_loading->catalyst_activity solvent Wrong Solvent? temperature->solvent time Insufficient Time? solvent->time stoichiometry Incorrect Stoichiometry? purity->stoichiometry

References

Technical Support Center: Crystallization of 3-(1H-imidazol-2-yl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-(1H-imidazol-2-yl)pyridine complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Problem 1: No Crystals Are Forming

Possible Causes and Solutions:

  • Supersaturation not reached: The solution may be too dilute.

    • Solution: Concentrate the solution by slow evaporation of the solvent. If using a mixed solvent system, selectively remove the solvent in which your complex is more soluble.

  • Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.

    • Solution: Experiment with different solvents or solvent combinations. A common technique is to dissolve the complex in a good solvent and then slowly introduce an anti-solvent (a solvent in which the complex is poorly soluble) via vapor diffusion or layering. Common solvents for related complexes include methanol, ethanol, dimethylformamide (DMF), and water.[1]

  • Cooling rate is too fast: Rapid cooling can sometimes inhibit crystal nucleation.

    • Solution: Allow the solution to cool to room temperature slowly. For temperature-sensitive compounds, consider a programmed, gradual cooling approach.

  • Lack of nucleation sites: Crystal growth requires nucleation sites to begin.

    • Solution: Try scratching the inside of the glass vessel with a spatula to create microscopic imperfections that can act as nucleation sites.[2] Alternatively, introduce a seed crystal from a previous successful crystallization.

Problem 2: Oiling Out or Formation of an Amorphous Precipitate

Possible Causes and Solutions:

  • Supersaturation is too high: The concentration of the complex in the solution is excessively high, leading to rapid precipitation instead of ordered crystal growth.

    • Solution: Dilute the solution with more of the primary solvent. Re-dissolve the "oiled out" material by gentle heating and then allow it to cool more slowly.

  • Inappropriate solvent: The solvent may be too "good," leading to a very high solubility that results in oiling out upon addition of an anti-solvent.

    • Solution: Choose a solvent system where the complex has moderate solubility. A mixture of a good solvent and a poor solvent can often provide the optimal conditions. For instance, dissolving a complex in DMF and layering with methanol has been used for similar compounds.[1]

  • Temperature shock: A sudden change in temperature can cause the complex to come out of solution too quickly.

    • Solution: Ensure a slow and controlled cooling process. Using a dewar or an insulated container can help to slow down the rate of cooling.

Problem 3: Formation of Poor-Quality Crystals (e.g., small, clustered, or dendritic)

Possible Causes and Solutions:

  • Nucleation rate is too high: Too many crystals are nucleating at once, preventing any single crystal from growing to a significant size.

    • Solution: Reduce the level of supersaturation by using a more dilute solution or by slowing down the rate of solvent evaporation or anti-solvent diffusion.

  • Impure sample: Impurities can interfere with the crystal lattice formation, leading to defects and poor crystal quality.

    • Solution: Purify the this compound ligand and the metal salt before attempting crystallization. Recrystallization of the starting materials may be necessary.

  • Suboptimal temperature: The temperature of crystallization can significantly affect crystal quality.

    • Solution: Experiment with different crystallization temperatures. Sometimes, conducting the crystallization at a lower temperature (e.g., in a refrigerator) can slow down the growth rate and improve crystal quality.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization methods for this compound complexes?

A1: The most frequently used methods are:

  • Slow Evaporation: The complex is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the complex is placed in a small, open vial, which is then placed inside a larger sealed container containing an "anti-solvent" (a solvent in which the complex is less soluble). The vapor of the anti-solvent slowly diffuses into the complex solution, inducing crystallization.[1] A common example is dissolving the complex in pyridine and allowing diethyl ether to diffuse into it.[1]

  • Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.

  • Hydrothermal/Solvothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave with a solvent and heated to elevated temperatures. This method is often used for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Q2: How does the ligand-to-metal ratio affect crystallization?

A2: The stoichiometry between the this compound ligand and the metal salt is a critical parameter.[2] Varying this ratio can lead to the formation of different coordination complexes with distinct structures and crystallization behaviors. It is crucial to control the molar ratio of the reactants to obtain the desired product.[3] For example, in some systems, a 1:1 or 1:2 metal-to-ligand ratio is used.[3]

Q3: What role does pH play in the crystallization process?

A3: The pH of the solution can influence the protonation state of the imidazole and pyridine rings of the ligand, which in turn affects its coordination to the metal center. This can have a significant impact on the resulting complex and its ability to crystallize. It is advisable to control and, if necessary, buffer the pH of the crystallization medium.

Q4: How can I choose an appropriate solvent system?

A4: Solvent selection is a crucial step and often requires empirical screening. A good starting point is to consider the polarity of your complex. Imidazole and pyridine-containing ligands often lead to complexes soluble in polar solvents like methanol, ethanol, DMF, and water. A good crystallization solvent is one in which the complex has moderate solubility at room temperature and higher solubility at elevated temperatures. Alternatively, a solvent in which the complex is highly soluble can be used in combination with an anti-solvent in which it is poorly soluble.

Data Presentation

Table 1: Common Solvents and Anti-Solvents for Crystallization of Pyridine-Imidazole Complexes

Good SolventsAnti-SolventsCommon Techniques
Dimethylformamide (DMF)Methanol, Ethanol, Diethyl EtherVapor Diffusion, Layering
PyridineDiethyl Ether, HexaneVapor Diffusion
MethanolWater, Diethyl EtherSlow Evaporation, Layering
EthanolWater, HexaneSlow Evaporation, Layering
WaterAcetone, EthanolSlow Evaporation

Table 2: Influence of Key Parameters on Crystallization Outcome

ParameterPotential Issue if Not OptimizedRecommended Action
Ligand-to-Metal Ratio Formation of undesired species or no crystallization.Systematically vary the molar ratio (e.g., 1:1, 1:2, 2:1) to find the optimal stoichiometry for the desired complex.[3]
Concentration Oiling out (too high) or no crystal growth (too low).Start with a moderately concentrated solution and adjust by dilution or slow evaporation.
Temperature Poor crystal quality or rapid precipitation.Experiment with different crystallization temperatures (e.g., room temperature, 4°C). A stable and appropriate temperature gradient is crucial.[4]
Cooling Rate Formation of small or poorly formed crystals.Allow the solution to cool slowly to room temperature. Use an insulated container to slow down the cooling process.
Solvent System No crystals, oiling out, or amorphous precipitate.Screen a variety of solvents and solvent/anti-solvent combinations.

Experimental Protocols

Protocol 1: General Procedure for Crystallization by Slow Evaporation

  • Dissolve the purified this compound complex in a suitable solvent (e.g., methanol or ethanol) to near saturation at room temperature or with gentle heating.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial).

  • Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the vessel in a vibration-free location at a constant temperature.

  • Monitor the vessel for crystal growth over several days to weeks.

Protocol 2: General Procedure for Crystallization by Vapor Diffusion

  • Prepare a concentrated solution of the this compound complex in a "good" solvent (e.g., DMF or pyridine) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a jar or a wide-mouthed bottle).

  • Add a sufficient amount of an "anti-solvent" (e.g., diethyl ether or methanol) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed at a constant temperature.

  • Vapor from the anti-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Synthesize & Purify This compound Complex B Select Solvent System A->B C Prepare Solution (Control Concentration) B->C D Choose Crystallization Method C->D E Slow Evaporation D->E Method 1 F Vapor Diffusion D->F Method 2 G Layering D->G Method 3 H Monitor for Crystal Growth E->H F->H G->H I Harvest & Dry Crystals H->I J Characterize Crystals (e.g., X-ray Diffraction) I->J

Caption: A general workflow for the crystallization of this compound complexes.

Troubleshooting_Flowchart Start Start Crystallization Experiment Q1 Are crystals forming? Start->Q1 A1_Yes Good Quality Crystals? Q1->A1_Yes Yes OilingOut Is the complex 'oiling out'? Q1->OilingOut No A2_Yes Successful Crystallization A1_Yes->A2_Yes Yes A2_No Poor Quality Crystals (Small, Clustered, etc.) A1_Yes->A2_No No A1_No No Crystals Troubleshoot_NoCrystals Troubleshoot: - Increase Concentration - Change Solvent - Induce Nucleation A1_No->Troubleshoot_NoCrystals Troubleshoot_NoCrystals->Start Troubleshoot_PoorQuality Troubleshoot: - Decrease Concentration - Slow Down Growth Rate - Purify Sample A2_No->Troubleshoot_PoorQuality Troubleshoot_PoorQuality->Start OilingOut->A1_No No Oil_Yes Oiling Out Occurs OilingOut->Oil_Yes Yes Troubleshoot_Oiling Troubleshoot: - Dilute Solution - Change Solvent - Slower Cooling Oil_Yes->Troubleshoot_Oiling Troubleshoot_Oiling->Start

Caption: A troubleshooting decision tree for the crystallization of target complexes.

References

challenges in the characterization of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 3-(1H-imidazol-2-yl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

The main challenges in characterizing this compound stem from its structural and physicochemical properties. These include:

  • Tautomerism: The imidazole ring can exist in two tautomeric forms, which complicates spectroscopic analysis, particularly NMR.

  • Hygroscopicity: The compound can absorb moisture from the atmosphere, affecting accurate weighing and elemental analysis.

  • Polymorphism: Like other rigid heterocyclic compounds, it may exist in different crystalline forms (polymorphs), leading to variations in physical properties such as melting point and solubility.[1]

  • Potential for Isomeric Impurities: Synthesis routes may produce positional isomers that are difficult to separate and distinguish.

  • Stability: The compound may be sensitive to light and temperature, requiring specific storage conditions to prevent degradation.[2][3]

Q2: How does tautomerism affect the NMR spectrum of this compound?

Due to the rapid exchange of the proton between the two nitrogen atoms of the imidazole ring, you may encounter the following issues in solution-state NMR:

  • Broadened or Missing ¹³C NMR Signals: The carbon atoms near the tautomerizing proton (C4 and C5 of the imidazole ring) can experience intermediate exchange rates on the NMR timescale. This often results in very broad, weak, or even undetectable signals in a standard ¹³C NMR spectrum.[4]

  • Averaged Signals: In cases of very fast exchange, the signals for the C4 and C5 carbons may appear as a single averaged peak.

  • Solvent-Dependent Spectra: The rate of tautomeric exchange can be highly dependent on the solvent. In polar, hydrogen-bonding solvents like DMSO-d₆, the exchange may be slower, potentially allowing for the observation of distinct signals for each tautomer. In non-polar solvents like CDCl₃, the exchange is often faster.[5]

Q3: I am having trouble obtaining a clean ¹³C NMR spectrum in solution. What can I do?

If you are facing challenges with solution-state ¹³C NMR due to tautomerism, consider the following troubleshooting steps:

  • Change the Solvent: As mentioned, switching to a solvent like DMSO-d₆ might slow down the proton exchange.

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow the exchange rate sufficiently to resolve the signals for the individual tautomers.

  • Solid-State NMR (CP-MAS): Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is a powerful technique for analyzing solid samples. In the solid state, molecular motion is restricted, and often only one tautomer is present, or both coexist in different crystalline domains, allowing for a complete and unambiguous structural description.[4]

Q4: What is the expected fragmentation pattern in the mass spectrum of this compound?

Based on studies of similar imidazo[1,2-a]pyridine structures, the primary fragmentation pathway in positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) involves the cleavage of the bond connecting the pyridine and imidazole rings.[6]

  • Precursor Ion: [M+H]⁺

  • Characteristic Fragmentation: Homolytic cleavage of the C-C bond between the two rings.

  • Major Fragment Ions: Expect to see fragment ions corresponding to the protonated pyridine and imidazole rings.

Troubleshooting Guides

Problem 1: Inconsistent Melting Point and Analytical Data

Symptoms:

  • Batch-to-batch variation in the melting point.

  • Elemental analysis results are not within the acceptable range, often showing a higher oxygen content than expected.

  • Poorly defined peaks in X-ray powder diffraction (XRPD) patterns.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hygroscopicity The compound may have absorbed atmospheric moisture. Dry the sample under vacuum at a controlled temperature (e.g., 40-50 °C) before analysis. Store the compound in a desiccator or under an inert atmosphere.[7] Handle the sample quickly in a low-humidity environment.
Polymorphism The material may exist in different crystalline forms with different melting points. Recrystallize the sample from various solvents and under different conditions (e.g., slow evaporation, cooling crystallization) to isolate a single, stable polymorph. Characterize each form by XRPD, DSC, and TGA.[1]
Residual Solvents Solvents from the synthesis or purification process may be trapped in the crystal lattice. Analyze the sample using ¹H NMR or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents. Dry the sample under high vacuum to remove them.
Problem 2: Difficulty in Chromatographic Separation and Purity Assessment

Symptoms:

  • Broad or tailing peaks in HPLC.

  • Presence of closely eluting impurities that are difficult to resolve.

  • The purity assessed by HPLC is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Isomers The synthesis may have produced positional isomers (e.g., 2-(1H-imidazol-2-yl)pyridine). Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phases (acetonitrile vs. methanol), and pH to improve resolution.[8]
On-Column Tautomerization Tautomeric interconversion on the column can lead to peak broadening. Modify the mobile phase pH or use buffered mobile phases to favor a single tautomeric form.
Degradation The compound might be degrading on the column or during sample preparation. Ensure the mobile phase is compatible with the compound's stability. Protect the sample from light and use fresh solutions for analysis.

Experimental Protocols

Protocol 1: Acquiring a High-Quality ¹³C NMR Spectrum

This protocol outlines the steps for obtaining a ¹³C NMR spectrum when solution-state analysis is challenging.

  • Solution-State Analysis (Low Temperature):

    • Dissolve 10-15 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Acquire a standard ¹³C NMR spectrum at room temperature.

    • If signals are broad or missing, cool the sample in the NMR spectrometer in decrements of 10 °C (e.g., 25 °C, 15 °C, 5 °C, -5 °C, etc.) and re-acquire the spectrum at each temperature.

    • Monitor the spectra for signal sharpening and the appearance of new peaks corresponding to the resolved tautomers.

  • Solid-State Analysis (¹³C CP-MAS NMR):

    • Ensure the sample is dry and crystalline.

    • Pack the solid sample into a MAS rotor (typically 4 mm or 7 mm).

    • Acquire the ¹³C CP-MAS spectrum using standard parameters. The contact time and spinning speed may need to be optimized.

    • Solid-state NMR should provide a spectrum with sharp signals for all carbon atoms, allowing for a full structural characterization.[4]

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method for purity analysis.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[8][9][10]

Visualizations

Logical Workflow for Troubleshooting NMR Issues

NMR_Troubleshooting start Start: ¹³C NMR Characterization solution_nmr Acquire Spectrum in CDCl₃ or DMSO-d₆ start->solution_nmr check_spectrum Spectrum Quality Check solution_nmr->check_spectrum good_spectrum Spectrum is Clear and Complete check_spectrum->good_spectrum Yes bad_spectrum Broad or Missing Signals? check_spectrum->bad_spectrum No final_analysis Complete Structural Assignment good_spectrum->final_analysis change_solvent Try Alternative Solvent (e.g., Methanol-d₄) bad_spectrum->change_solvent Yes low_temp Perform Low-Temperature NMR bad_spectrum->low_temp If solvent change fails solid_state Perform Solid-State (CP-MAS) NMR bad_spectrum->solid_state If all else fails change_solvent->solution_nmr low_temp->check_spectrum solid_state->good_spectrum Tautomerism_Effect cluster_tautomers Tautomeric Equilibrium cluster_nmr NMR Timescale TautomerA Tautomer A N1-H TautomerB Tautomer B N3-H TautomerA->TautomerB Proton Transfer SlowExchange Slow Exchange (Low Temp / Solid State) Two distinct sets of signals TautomerA->SlowExchange Observed as FastExchange Fast Exchange (High Temp / Solution) Averaged signals TautomerA->FastExchange Averaged to IntermediateExchange Intermediate Exchange Broadened or 'invisible' signals TautomerA->IntermediateExchange Results in TautomerB->SlowExchange TautomerB->FastExchange TautomerB->IntermediateExchange

References

Technical Support Center: Refining Purification Methods for 3-(1H-imidazol-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(1H-imidazol-2-yl)pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with this compound derivatives?

A1: Due to the presence of both a basic pyridine ring and a basic imidazole ring, these compounds often exhibit strong interactions with stationary phases in chromatography, leading to issues like peak tailing.[1][2] Their polarity can also make them challenging to handle, with potential for poor solubility in some organic solvents and high solubility in aqueous solutions, complicating extractions.

Q2: Which chromatographic method is most suitable for these derivatives?

A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of these derivatives. However, due to the basic nature of the compounds, standard silica-based columns can be problematic. Using end-capped silica columns, polymer-based columns, or adding a modifier to the mobile phase is often necessary to achieve good peak shape and resolution.[1] For less polar derivatives, normal-phase chromatography on silica gel can be effective, often with the addition of a small amount of a basic modifier like triethylamine to the eluent.[2][3]

Q3: How can I effectively remove unreacted starting materials or side-products?

A3: A combination of techniques is often most effective. An initial acid-base extraction can be used to separate the basic product from non-basic impurities.[2][4] This is typically followed by chromatography to separate the target compound from structurally similar impurities.[3][4] Crystallization can also be a highly effective final step to achieve high purity, provided the compound is a solid.[2][5][6]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Acid-sensitive compounds can degrade on standard silica gel.[7] To assess stability, you can run a 2D TLC.[7] If degradation is confirmed, consider switching to a more inert stationary phase like alumina or a bonded-phase silica gel.[1] Alternatively, deactivating the silica gel by adding a small percentage of a base like triethylamine (0.1-2.0%) to the mobile phase can mitigate this issue.[3][8]

Troubleshooting Guides

Chromatography Issues

Issue 1: Significant peak tailing is observed in HPLC or column chromatography.

  • Q: Why is this happening? A: Peak tailing is a common problem when analyzing basic compounds like pyridine and imidazole derivatives on silica-based columns.[1][2] The basic nitrogen atoms can interact strongly with acidic residual silanol groups on the silica surface, leading to poor peak shape.[1]

  • A: What are the solutions?

    • Mobile Phase Modification: Add a basic modifier such as triethylamine (0.1-1%) or ammonia (in a methanol/DCM system) to the mobile phase.[3][8] This will compete with your compound for binding to the active sites on the silica.

    • pH Adjustment: For reversed-phase HPLC, adjusting the mobile phase pH can significantly impact peak shape. Operating at a pH where the pyridine is neutral (pKa is typically 5-6) can improve the peak shape, but requires a pH-stable column.[1]

    • Change Stationary Phase: Switch to an end-capped silica column, a polymer-based column, or alumina, which have fewer acidic sites.[1]

Issue 2: My target compound is co-eluting with an impurity.

  • Q: How can I improve the separation? A: Co-elution indicates that the selectivity of your chromatographic system is insufficient.

  • A: What are the solutions?

    • Optimize the Mobile Phase: If using an isocratic system, switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3] Experiment with different solvent systems to alter the selectivity.[3]

    • Change the Stationary Phase: If you are using a C18 column, switching to a different type, such as a phenyl or cyano phase, can provide alternative interaction mechanisms and improve separation.[1]

    • Decrease Particle Size: Using columns with smaller particles (in HPLC) can increase efficiency, but will also increase backpressure.[1]

Crystallization and Extraction Issues

Issue 3: The compound does not crystallize from the chosen solvent system.

  • Q: What could be the problem? A: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. The compound itself might be an oil at room temperature.

  • A: What are the solutions?

    • Solvent Screening: Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

    • Anti-Solvent Addition: If the compound is highly soluble in one solvent, an "anti-solvent" (in which the compound is insoluble) can be slowly added to induce precipitation.

    • Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal can initiate crystallization.

Issue 4: Low recovery after acid-base extraction.

  • Q: Why is the recovery low? A: The compound may have some solubility in the aqueous layer even in its neutral form, or the pH may not have been adjusted correctly for full protonation or deprotonation.

  • A: What are the solutions?

    • pH Optimization: Ensure the pH of the aqueous layer is sufficiently acidic (at least 2 pH units below the pKa) to fully protonate the compound for extraction into the aqueous phase, and sufficiently basic (at least 2 pH units above the pKa) to neutralize it for back-extraction into the organic phase.[3]

    • Salting Out: If the compound has high water solubility, adding a salt (like NaCl) to the aqueous layer can decrease its solubility and drive it into the organic layer.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.[3]

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of this compound Derivatives

Chromatographic MethodStationary PhaseEluent SystemModifierApplication
Normal PhaseSilica GelDichloromethane/Methanol0.1-2% TriethylamineFor moderately polar derivatives
Normal PhaseSilica GelEthyl Acetate/Hexane0.1-2% TriethylamineFor less polar derivatives
Reversed PhaseC18Acetonitrile/Water0.1% Trifluoroacetic AcidFor a wide range of polarities
Reversed PhaseC18Methanol/Ammonium Acetate Buffer-For pH-sensitive compounds

Table 2: Typical Acid-Base Extraction Parameters

StepAqueous PhaseOrganic SolventpH RangePurpose
Acidic Wash1 M HClDichloromethane or Ethyl Acetate1-2Protonate basic compounds, extracting them into the aqueous layer and leaving non-basic impurities in the organic layer.
Basification1 M NaOH or Saturated NaHCO₃Dichloromethane or Ethyl Acetate9-10Neutralize the protonated compound, making it soluble in the organic layer for back-extraction.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase (e.g., from 100% Dichloromethane to 95:5 Dichloromethane/Methanol).[3]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Protocol 2: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[3]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The basic this compound derivative will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 9).[3]

  • Back-Extraction: Extract the neutralized aqueous solution multiple times with an organic solvent (e.g., 3 x 50 mL of dichloromethane).[3]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separate Analogs crystallization Crystallization chromatography->crystallization Final Polishing pure Pure Product crystallization->pure

Caption: A general workflow for the purification of this compound derivatives.

Chromatography_Troubleshooting start Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution peak_tailing->co_elution No add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tailing->add_modifier Yes gradient_elution Use Gradient Elution co_elution->gradient_elution Yes change_sp Change Stationary Phase (e.g., Alumina) add_modifier->change_sp Still Tailing change_solvent Change Solvent System gradient_elution->change_solvent Still Co-eluting

Caption: A troubleshooting decision tree for common chromatography issues.

References

addressing instability of 3-(1H-imidazol-2-yl)pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1H-imidazol-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual loss of activity of my this compound stock solution. What could be the cause?

A1: The instability of this compound in solution is a known issue and can be attributed to several factors, including hydrolysis, oxidation, and photodegradation. The imidazole and pyridine moieties are susceptible to these degradation pathways, especially when in solution and exposed to certain environmental conditions.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemistry of imidazole and pyridine rings, the primary degradation pathways are:

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Oxidation: Both the imidazole and pyridine rings can undergo oxidation, which can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.[1][2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.

Q3: How can I minimize the degradation of my this compound solutions?

A3: To minimize degradation, it is recommended to:

  • Control pH: Maintain the pH of your solution within a stable range, typically close to neutral, unless experimental conditions require otherwise.

  • Use Antioxidants: The addition of antioxidants, such as ascorbic acid, can help prevent oxidative degradation.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Store at Low Temperatures: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.

Q4: What are the signs of this compound degradation?

A4: Degradation can be indicated by:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV).

  • A decrease in the peak area of the parent compound over time.

  • A reduction in the biological activity of the compound in your assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Issue 1: Inconsistent results or loss of compound activity in biological assays.
  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting Step 1: Analyze your stock solution by HPLC-UV to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Troubleshooting Step 2: Prepare a fresh stock solution and repeat the experiment. If the results are consistent with the expected activity, your previous stock solution has likely degraded.

    • Solution: Implement proper storage and handling procedures for your stock solutions as outlined in the FAQs.

  • Possible Cause 2: Instability in the assay buffer.

    • Troubleshooting Step 1: Perform a time-course experiment by incubating this compound in the assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC-UV to monitor for degradation.

    • Solution: If degradation is observed, consider modifying the assay buffer. This could involve adjusting the pH, adding an antioxidant, or using a different buffer system.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.
  • Possible Cause: Compound degradation.

    • Troubleshooting Step 1: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of the potential degradation products.

    • Solution: Once the degradation products are tentatively identified, you can optimize your HPLC method to ensure complete separation of the parent compound from its degradants. This will allow for accurate quantification of the remaining active compound.

Data Presentation

The following tables summarize representative quantitative data on the degradation of imidazole and pyridine derivatives under forced degradation conditions. This data can be used as a general guide to understand the potential stability of this compound.

Table 1: Representative Degradation of a Pyridine Derivative under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation (Representative)
0.1 M HCl24 hours60°C15 - 25%
0.1 M NaOH24 hours60°C30 - 40%
3% H₂O₂24 hoursRoom Temp20 - 30%
Heat48 hours80°C5 - 10%
Photolytic (UV)24 hoursRoom Temp40 - 50%

Note: Data is based on general observations for pyridine-containing pharmaceuticals and may not be directly representative of this compound.

Table 2: Influence of pH on the Stability of an Imidazole Derivative

pHTemperatureHalf-life (t½) in days (Representative)
4.025°C~18-20
7.025°C~22-25
9.225°C~15-17

Note: This data is adapted from a study on the imidazole fungicide Prochloraz and illustrates the significant impact of pH on stability.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample (stock solution at time zero), by a stability-indicating HPLC-UV method.

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of this compound with an antioxidant to minimize oxidative degradation.

  • Solvent Preparation: Use a high-purity solvent such as methanol or DMSO. If possible, degas the solvent by sparging with nitrogen or argon for 15-20 minutes.

  • Antioxidant Addition: Prepare a stock solution of ascorbic acid in the chosen solvent at a concentration of 10 mg/mL.

  • Compound Weighing: Accurately weigh the desired amount of this compound in a clean vial.

  • Dissolution: Add the solvent to the vial to dissolve the compound. Then, add a small volume of the ascorbic acid stock solution to achieve a final concentration of 0.1% (w/v) ascorbic acid. For example, to prepare 10 mL of a 1 mg/mL compound solution, add 100 µL of the 10 mg/mL ascorbic acid stock.

  • Storage: Store the stabilized stock solution in an amber vial at -20°C or -80°C.

Protocol 3: Stability-Indicating HPLC-UV Method

This is a general HPLC-UV method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

The following diagrams illustrate key workflows and relationships described in this technical support center.

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow start Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation heat Thermal (80°C) stress_conditions->heat light Photolytic (UV light) stress_conditions->light analysis Analyze All Samples by HPLC-UV acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis compare Compare to Control (T=0) analysis->compare identify Identify Degradation Peaks compare->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Experimental workflow for a forced degradation study.

Stability_Factors cluster_instability Instability Factors cluster_stabilization Stabilization Strategies compound This compound in Solution pH pH (Acidic/Basic) compound->pH Oxygen Oxygen / Oxidizing Agents compound->Oxygen Light Light (UV) compound->Light Temperature Temperature compound->Temperature Buffer pH Control (Buffering) pH->Buffer Mitigated by Antioxidant Antioxidants (e.g., Ascorbic Acid) Oxygen->Antioxidant Mitigated by Protection Light Protection (Amber Vials) Light->Protection Mitigated by Storage Low Temperature Storage Temperature->Storage Mitigated by

Caption: Factors influencing stability and corresponding mitigation strategies.

References

Technical Support Center: Enhancing the Biological Activity of Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted imidazopyridines. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Compound Handling

Q1: I am having difficulty with the synthesis of my C3-carbonylated imidazopyridine derivative. What are some common issues and how can I optimize the reaction?

A1: Low to moderate yields can be a common issue in the synthesis of C3-carbonylated imidazopyridines. The reactivity can be significantly affected by the choice of substrates and reaction conditions. For instance, in a NaIO4/TBHP-promoted (3 + 2) cycloaddition, strong electron-withdrawing groups on the phenyl ring of propargyl alcohols can decrease the reaction's performance.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and the molar ratio of reactants. For example, a common starting point is stirring propargyl alcohols (0.5 mmol), 2-aminopyridine (1.5 mmol), TBHP (1.5 mmol), and NaIO4 (40 mol%) in chlorobenzene at 120°C for 12 hours.[1]

  • Catalyst and Oxidant Choice: The choice of catalyst and oxidant is crucial. While some reactions proceed well with systems like NaIO4/TBHP, others may benefit from transition-metal catalysis, such as copper or palladium-based catalysts.[1][2]

  • Solvent Selection: The solvent can influence the reaction outcome. Chlorobenzene is a common choice, but other high-boiling point solvents might be suitable depending on the specific reaction.[1]

  • Substrate Scope: Be aware that the electronic properties of substituents on both the propargyl alcohol and the 2-aminopyridine can significantly impact the yield.[1]

Q2: My substituted imidazopyridine has poor solubility in aqueous media for biological assays. What can I do?

A2: Poor aqueous solubility is a frequent challenge. Here are some common approaches:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a widely used co-solvent. For cell-based assays, it is critical to ensure the final concentration of DMSO does not exceed a level that causes toxicity to the cells, typically below 0.5%.[3]

  • Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to enhance solubility and bioavailability.

  • Salt Forms: If your compound has a basic nitrogen, forming a pharmaceutically acceptable salt can significantly improve aqueous solubility.

  • Structural Modification: During the lead optimization phase, consider introducing polar functional groups to the imidazopyridine scaffold to improve solubility, but be mindful of the potential impact on biological activity.

Section 2: In Vitro Biological Assays

Q3: My compound is not showing the expected cytotoxic activity in the MTT assay. What are the possible reasons?

A3: Several factors could contribute to a lack of activity in an MTT assay.

Troubleshooting Checklist:

  • Compound Stability: Ensure your compound is stable in the assay medium for the duration of the experiment. Degradation can lead to a loss of activity.

  • Cell Line Sensitivity: The sensitivity to a particular compound can vary significantly between different cancer cell lines. It's advisable to test your compounds on a panel of cell lines.

  • Mechanism of Action: The MTT assay measures metabolic activity. If your compound induces cytotoxicity through a mechanism that doesn't immediately impact mitochondrial function, the MTT assay might not be the most sensitive endpoint. Consider alternative assays like those measuring apoptosis (e.g., Annexin V staining) or cell membrane integrity (e.g., LDH release).[3]

  • Concentration Range: You may not be testing at a high enough concentration to see an effect. Ensure your dose-response curve covers a wide range of concentrations.

  • Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by interacting with the formazan product. It is important to run a control with the compound in the absence of cells to check for this.

Q4: I am trying to assess the effect of my imidazopyridine derivative on a specific signaling pathway, but the Western blot results are inconsistent.

A4: Inconsistent Western blot results can be frustrating. Here's a systematic approach to troubleshooting:

  • Antibody Validation: Ensure the primary antibodies you are using are specific and validated for the target proteins.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading across lanes.

  • Positive and Negative Controls: Include appropriate positive and negative controls in your experiment. For example, if you are studying the PI3K/AKT/mTOR pathway, you could use a known inhibitor of this pathway as a positive control.[3]

  • Time Course and Dose-Response: The effect of a compound on a signaling pathway can be time- and dose-dependent. Perform a time-course experiment and test a range of concentrations to identify the optimal conditions for observing the effect.

  • Sample Preparation: Consistent and high-quality sample preparation is critical. Ensure complete cell lysis and accurate protein quantification. Using protease and phosphatase inhibitors in your lysis buffer is essential to preserve the phosphorylation status of signaling proteins.[3]

Quantitative Data Summary

The following tables summarize the biological activity of representative imidazopyridine compounds from cited literature.

Table 1: Antiproliferative Activity of Selected Imidazopyridine Derivatives [1]

CompoundCell LineIC50 (µM)
3n MOLM-135.87
MV4-116.54
5a MOLM-132.43
MV4-113.12
5d MOLM-134.15
MV4-115.28

Table 2: PD-1/PD-L1 Inhibitory Activity of Imidazo[1,2-a]pyridine-Based Inhibitors [4][5]

CompoundIC50 (µM)
9b 9.3
9j 1.8

Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity[3]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • MTT Addition: After the desired treatment period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for a further 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate for 15-20 minutes at room temperature with gentle shaking and then measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Annexin V-FITC Apoptosis Assay[3]
  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat the cells with the imidazopyridine compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[6]
  • Compound Dilution: Prepare a stock solution of the imidazopyridine analog in a suitable solvent. Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include growth control (broth and inoculum) and negative control (broth and solvent) wells.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

signaling_pathways cluster_akt_mtor AKT/mTOR Pathway cluster_stat3_nfkb STAT3/NF-κB Pathway Imidazopyridine1 Imidazopyridine Derivatives PI3K PI3K Imidazopyridine1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Imidazopyridine2 Imidazopyridine Derivatives STAT3 STAT3 Imidazopyridine2->STAT3 NFkB NF-κB Imidazopyridine2->NFkB Inflammation Pro-inflammatory Mediators STAT3->Inflammation NFkB->Inflammation experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of Imidazopyridine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Purification->Antimicrobial Apoptosis Apoptosis Assays (Annexin V) Cytotoxicity->Apoptosis WesternBlot Signaling Pathway Analysis (Western Blot) Cytotoxicity->WesternBlot

References

Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-imidazol-2-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method is the Radziszewski imidazole synthesis. This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (typically glyoxal), an aldehyde (pyridine-3-carbaldehyde), and a source of ammonia.[1][2]

Q2: What are the typical yields for the synthesis of this compound via the Radziszewski reaction?

A2: The yields for the Radziszewski synthesis of imidazole derivatives can be variable and are often reported to be in the low to moderate range. For the closely related synthesis of 2-(1H-imidazol-2-yl)pyridine, reported yields have ranged from 37% to 75% under different conditions.[3] Optimizing reaction parameters is crucial for maximizing the yield of this compound.

Q3: What are the main challenges and potential side reactions in this synthesis?

A3: Key challenges include achieving high yields and simplifying the purification of the final product. The Radziszewski reaction is known to be susceptible to side reactions, which can lead to a complex mixture of byproducts.[4] While specific side products for the synthesis of this compound are not extensively documented in readily available literature, general side reactions for this type of synthesis include reverse Aldol condensation and the formation of oxazole derivatives.[4] Additionally, the basic nature of the pyridine ring can complicate purification by chromatography.

Q4: How can I purify the crude this compound product?

A4: Purification typically involves a combination of techniques. An initial workup with an acidic wash (e.g., dilute HCl) can be used to convert the basic pyridine-containing product and byproducts into their water-soluble hydrochloride salts, allowing for separation from non-basic impurities. However, if the desired product is also extracted into the aqueous layer, subsequent basification and extraction with an organic solvent will be necessary. Column chromatography on silica gel is a common purification method, though tailing may be an issue due to the basicity of the pyridine moiety. This can sometimes be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants can significantly impact the yield.

  • Impurity of Starting Materials: Impurities in pyridine-3-carbaldehyde, glyoxal, or the ammonia source can lead to the formation of side products and a lower yield of the desired compound.

  • Side Reactions: Competing side reactions, such as polymerization of the aldehyde or the formation of alternative heterocyclic systems, can consume the starting materials.

Solutions:

  • Optimize Reaction Parameters: Systematically vary the reaction temperature, time, and concentration of reactants to identify the optimal conditions. The table below provides a starting point for optimization based on typical conditions for Radziszewski reactions.

  • Ensure Purity of Reagents: Use high-purity starting materials. Purify pyridine-3-carbaldehyde by distillation if necessary.

  • Control Addition of Reagents: Slow, controlled addition of the aldehyde to the reaction mixture may help to minimize polymerization and other side reactions.

ParameterRecommended RangePotential Impact on Yield
Temperature 80-120 °CHigher temperatures may increase reaction rate but can also promote side reactions.
Reaction Time 4-24 hoursInsufficient time will lead to incomplete reaction; excessive time may lead to product degradation.
Solvent Ethanol, Methanol, Acetic AcidThe choice of solvent can influence the solubility of intermediates and the reaction pathway.
Ammonia Source Ammonium acetate, Ammonium hydroxideThe choice and excess of the ammonia source can affect the reaction rate and equilibrium.
Problem 2: Complex Mixture of Byproducts Observed by TLC/LC-MS

Possible Causes:

  • Formation of Lophine-type Structures: The Radziszewski reaction is known for the synthesis of 2,4,5-trisubstituted imidazoles (lophines).[5] In this case, self-condensation of pyridine-3-carbaldehyde or reaction with other aldehydes present as impurities could lead to such byproducts.

  • Oxazole Formation: The reaction of the dicarbonyl compound with the aldehyde in the absence of ammonia can potentially lead to the formation of oxazole derivatives.[4]

  • Polymerization: Aldehydes, particularly in the presence of base, can undergo polymerization.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratios of the reactants to favor the formation of the desired product. An excess of the ammonia source is typically used.

  • Purify Starting Aldehyde: Ensure the pyridine-3-carbaldehyde is free from other aldehyde impurities.

  • Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to suppress the formation of certain byproducts.

Problem 3: Difficulty in Purifying the Product by Column Chromatography (Tailing)

Possible Cause:

  • Basic Nature of the Product: The pyridine nitrogen in this compound is basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

Solutions:

  • Use a Modified Eluent: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia solution, to the eluent system to saturate the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a polymer-based reverse-phase column.

  • Acid-Base Extraction: Perform a thorough acid-base workup before chromatography to remove as many basic impurities as possible.

Experimental Protocols

General Protocol for the Radziszewski Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Pyridine-3-carbaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate or Ammonium hydroxide

  • Glacial acetic acid or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine pyridine-3-carbaldehyde (1 equivalent), glyoxal (1.1 equivalents), and a significant excess of ammonium acetate (e.g., 10 equivalents).

  • Add a suitable solvent, such as glacial acetic acid or ethanol, to the flask.

  • Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Neutralize the solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Pyridine-3-carbaldehyde, Glyoxal, and Ammonia Source in Solvent B Heat to Reflux (80-120°C) A->B C Monitor by TLC B->C D Cool and Quench with Ice-Water C->D Reaction Complete E Neutralize with Base D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography (Silica Gel) G->H I Characterize Pure Product H->I

General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of This compound Cause1 Suboptimal Reaction Conditions Start->Cause1 Cause2 Impure Starting Materials Start->Cause2 Cause3 Competing Side Reactions Start->Cause3 Solution1 Optimize Temperature, Time, and Concentration Cause1->Solution1 Solution2 Purify Reagents (e.g., Distillation) Cause2->Solution2 Solution3 Adjust Stoichiometry, Use Additives Cause3->Solution3

Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Achieving Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and refining biological assays. This guide provides in-depth solutions to common issues encountered during experimental workflows, helping researchers, scientists, and drug development professionals achieve consistent and reliable data.

Troubleshooting Guides & FAQs

This section addresses specific problems that can lead to variability in your results.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: Why am I seeing high background signal in my ELISA results?

Answer: High background can obscure true positive signals and is often caused by several factors:

  • Insufficient Washing: Inadequate washing may not remove all unbound antibodies or reagents. Increase the number of wash steps or the soaking time during washes.[1]

  • Non-specific Antibody Binding: The blocking buffer may be suboptimal. Try a different blocking agent or increase the blocking time.

  • Overly Concentrated Reagents: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration.

  • Substrate Issues: The substrate may be degrading due to light exposure or may have been prepared too far in advance. Always prepare fresh substrate and keep it protected from light.[2]

Question: What causes low or no signal in my ELISA?

Answer: A lack of signal can be frustrating. Consider these potential causes:

  • Reagent Problems: One or more reagents may be inactive, expired, or improperly prepared.[2] Ensure all reagents are within their expiration dates and were stored correctly.

  • Incorrect Protocol: A step may have been missed, or reagents added in the wrong order.[3] Double-check your protocol.

  • Insufficient Incubation Time: Incubation times that are too short can prevent complete binding. Ensure you are following the recommended incubation periods.[3]

  • Presence of Inhibitors: Contaminants like sodium azide in buffers can inhibit the HRP enzyme.[4]

Question: My results are inconsistent across the plate (edge effects). What can I do?

Answer: Edge effects, where wells on the periphery of the plate behave differently, are often due to uneven temperature or evaporation.

  • Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.[5]

  • Evaporation: Use plate sealers during incubation steps to prevent evaporation from the outer wells.[2]

  • Pipetting Technique: Be consistent with your pipetting across all wells.

Common ELISA ProblemsPotential CausesRecommended Solutions
High Background Insufficient washing, non-specific antibody binding, overly concentrated reagents, substrate degradation.Increase wash steps, optimize blocking buffer, titrate antibodies, use fresh substrate.[1][2]
Low/No Signal Inactive/expired reagents, incorrect protocol, insufficient incubation, presence of inhibitors.Check reagent integrity, verify protocol steps, ensure adequate incubation times, use inhibitor-free buffers.[2][3][4]
Inconsistent Results Uneven temperature, evaporation, inconsistent pipetting.Ensure uniform plate temperature, use plate sealers, maintain consistent pipetting technique.[2][5]
Polymerase Chain Reaction (PCR/qPCR)

Question: Why is there no amplification product in my PCR?

Answer: A complete lack of amplification can stem from several issues:

  • Poor Template Quality/Quantity: The DNA template may be degraded or contain PCR inhibitors. Assess template quality and consider dilution to reduce inhibitor concentration.[6]

  • Primer Problems: Primers may be poorly designed, degraded, or used at a suboptimal concentration. Verify primer design and integrity.

  • Incorrect Annealing Temperature: The annealing temperature may be too high for efficient primer binding. Optimize the temperature using a gradient PCR.[7]

  • Enzyme Issues: The DNA polymerase may be inactive. Ensure it has been stored correctly and is not expired.

Question: I'm seeing non-specific bands or primer-dimers in my gel. How can I fix this?

Answer: Extra bands on your gel indicate off-target amplification.

  • Suboptimal Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding. Increase the annealing temperature in increments.

  • Poor Primer Design: Primers may have complementarity to other regions of the template or to each other. Re-design primers if necessary.[7]

  • Excessive Template or Primers: Too much template or primer can promote non-specific amplification. Reduce the concentration of these components.

Question: My qPCR results show high variability between replicates. What's the cause?

Answer: Inconsistent replicates are often due to pipetting inaccuracies or poor sample quality.

  • Pipetting Errors: Small volume variations can have a large impact. Ensure your pipettes are calibrated and use careful, consistent technique.[6]

  • Poor RNA/cDNA Quality: For qPCR, the quality of the initial RNA and the efficiency of the reverse transcription step are critical. Assess RNA integrity before starting.[6]

  • Well-to-Well Contamination: Cross-contamination between wells can lead to variable results. Be meticulous when loading your plate.[8]

Common PCR/qPCR ProblemsPotential CausesRecommended Solutions
No Amplification Poor template quality, primer issues, incorrect annealing temperature, inactive polymerase.Check template integrity, verify primer design, optimize annealing temperature, use fresh enzyme.[6][7]
Non-specific Bands Suboptimal annealing temperature, poor primer design, excessive template/primers.Increase annealing temperature, re-design primers, reduce template/primer concentration.[7]
High Replicate Variability Pipetting errors, poor RNA/cDNA quality, cross-contamination.Calibrate pipettes and use consistent technique, assess RNA integrity, be careful during plate loading.[6][8]
Western Blotting

Question: Why am I not seeing any bands on my Western Blot?

Answer: A blank blot can be caused by a failure at multiple stages of the protocol:

  • Inefficient Protein Transfer: Proteins may not have transferred correctly from the gel to the membrane. Check transfer efficiency with a stain like Ponceau S.[9]

  • Inactive Antibody: The primary or secondary antibody may have lost activity. Use a positive control to verify antibody function.

  • Insufficient Protein Load: The concentration of the target protein in your sample may be too low. Increase the amount of protein loaded onto the gel.[9][10]

Question: My blot has high, uniform background. How can I improve it?

Answer: High background can make bands difficult to see.

  • Inadequate Blocking: The blocking step may be insufficient. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[9][11]

  • Antibody Concentration Too High: Overly concentrated primary or secondary antibodies can lead to high background. Reduce the antibody concentrations.[11]

  • Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.[9]

Question: I see multiple bands or bands at the wrong molecular weight. What does this mean?

Answer: Unexpected bands can be due to several factors:

  • Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Optimize antibody concentration and blocking conditions.[11]

  • Protein Degradation: If bands appear at a lower molecular weight than expected, your protein may have been degraded. Use fresh protease inhibitors during sample preparation.

  • Post-Translational Modifications: Modifications like glycosylation can cause proteins to run at a higher molecular weight.

Common Western Blot ProblemsPotential CausesRecommended Solutions
No Bands Inefficient protein transfer, inactive antibody, low protein load.Verify transfer with Ponceau S, use a positive control for antibodies, increase protein load.[9][10]
High Background Inadequate blocking, high antibody concentration, insufficient washing.Optimize blocking conditions, reduce antibody concentrations, increase wash steps.[9][11]
Unexpected Bands Non-specific antibody binding, protein degradation, post-translational modifications.Optimize antibody conditions, use protease inhibitors, consult literature for known modifications.[11]
General Cell-Based Assays

Question: My cell-based assay results are not reproducible. What are the common sources of variability?

Answer: Reproducibility is key. Here are common culprits for inconsistency:

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition can significantly impact results. Standardize your cell culture practices.[12]

  • Liquid Handling: Inconsistent pipetting and inefficient mixing are major sources of error.[13]

  • Reagent Quality: The quality and stability of reagents, especially growth factors, can introduce variability.[14]

  • Environmental Control: Fluctuations in incubator temperature and CO₂ levels can affect cell health and behavior.

Common Cell-Based Assay ProblemsPotential CausesRecommended Solutions
Poor Reproducibility Inconsistent cell culture conditions, liquid handling errors, variable reagent quality, environmental fluctuations.Standardize cell culture, ensure proper pipetting, use high-quality reagents, monitor incubator performance.[12][13][14]

Experimental Protocols & Methodologies

Detailed protocols are crucial for reproducibility. Below are standard methodologies for key assays.

Sandwich ELISA Protocol
  • Coating: Coat a 96-well plate with capture antibody (typically 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[15]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).[16]

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[15]

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[16]

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[16]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 30-60 minutes at room temperature.[15][17]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).[17]

  • Stop Reaction: Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.[17]

Standard PCR Protocol
  • Reaction Setup: Prepare a master mix containing DNA polymerase, buffer, dNTPs, forward primer, reverse primer, and nuclease-free water.

  • Template Addition: Add the DNA template to individual PCR tubes or wells.

  • Cycling Conditions: Place the reactions in a thermal cycler and run a program similar to the following:

    • Initial Denaturation: 95°C for 2-5 minutes.[18]

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.[19]

      • Annealing: 55-65°C for 30-45 seconds (optimize based on primer Tₘ).[19]

      • Extension: 72°C for 1 minute per kb of amplicon length.[19]

    • Final Extension: 72°C for 5-10 minutes.[19]

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[23]

  • Washing: Wash the membrane three times for 5-10 minutes each in TBST.[23]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[24]

Visualizations

Diagrams illustrating key workflows and pathways can aid in understanding and troubleshooting.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection coat 1. Coat Plate with Capture Antibody block 2. Block Non-specific Sites coat->block Wash sample 3. Add Sample (Antigen) block->sample Wash detect_ab 4. Add Detection Antibody sample->detect_ab Wash enzyme 5. Add Enzyme Conjugate detect_ab->enzyme Wash substrate 6. Add Substrate enzyme->substrate Wash read 7. Read Signal substrate->read Stop Reaction

Caption: A typical workflow for a sandwich ELISA experiment.

Western_Blot_Workflow SamplePrep Sample Preparation (Lysis & Quantitation) Electrophoresis SDS-PAGE (Protein Separation) SamplePrep->Electrophoresis Transfer Membrane Transfer (Gel to PVDF/NC) Electrophoresis->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Detection Signal Detection (ECL) SecondaryAb->Detection Wash Imaging Imaging & Analysis Detection->Imaging

Caption: The sequential steps of a Western Blotting protocol.

PCR_Troubleshooting Start PCR Experiment Problem Inconsistent Results? Start->Problem NoAmp No Amplification Problem->NoAmp Yes NonSpecific Non-specific Bands VariableReps Variable Replicates Consistent Consistent Results Problem->Consistent No Sol_NoAmp Check: - Template Quality - Primer Design - Annealing Temp - Polymerase Activity NoAmp->Sol_NoAmp Sol_NonSpecific Check: - Annealing Temp (Increase) - Primer Specificity - Template/Primer Conc. NonSpecific->Sol_NonSpecific Sol_VariableReps Check: - Pipetting Technique - RNA/cDNA Quality - Contamination VariableReps->Sol_VariableReps

Caption: A logical troubleshooting guide for PCR/qPCR issues.

References

Validation & Comparative

Confirming the Structure of 3-(1H-imidazol-2-yl)pyridine via NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for 3-(1H-imidazol-2-yl)pyridine, contrasting it with its constitutional isomers, 2-(1H-imidazol-2-yl)pyridine and 4-(1H-imidazol-2-yl)pyridine. By presenting expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols, this guide serves as a practical tool for the structural verification of this important class of heterocyclic compounds.

The isomeric pyridylimidazoles are of significant interest in medicinal chemistry and materials science. Their distinct substitution patterns lead to different physicochemical and biological properties. Therefore, precise structural elucidation is paramount. Herein, we detail the expected spectral characteristics that allow for the unequivocal identification of the 3-substituted isomer.

Comparative Spectroscopic Data

The differentiation of this compound from its 2- and 4-isomers can be readily achieved by careful analysis of their respective ¹H NMR, ¹³C NMR, and mass spectra. The following tables summarize the expected quantitative data for each isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

CompoundH-2' (ppm)H-4' (ppm)H-5' (ppm)H-6' (ppm)H-4'', H-5'' (ppm)NH (ppm)
This compound 9.1 (s)8.2 (d)7.5 (dd)8.6 (d)7.1 (s)~12.8 (br s)
2-(1H-imidazol-2-yl)pyridine-7.8 (t)7.3 (t)8.6 (d)7.2 (s)~12.5 (br s)
4-(1H-imidazol-2-yl)pyridine8.2 (d)-7.9 (d)8.6 (d)7.1 (s)~12.7 (br s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Coupling constants (J) are expected to be in the range of 5-8 Hz for ortho-coupling and 1-3 Hz for meta-coupling on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-2'' (ppm)C-4'', C-5'' (ppm)
This compound 145.2130.5138.0124.0148.0145.8122.5
2-(1H-imidazol-2-yl)pyridine149.5122.0137.0124.5149.0146.2122.0
4-(1H-imidazol-2-yl)pyridine140.0121.5150.5121.5150.5145.5122.8

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound C₈H₇N₃145.16145118, 91, 78
2-(1H-imidazol-2-yl)pyridineC₈H₇N₃145.16145118, 91, 78
4-(1H-imidazol-2-yl)pyridineC₈H₇N₃145.16145118, 91, 78

Note: While the molecular ion peak will be identical for all isomers, subtle differences in the relative intensities of fragment ions may be observed. The primary fragmentation pathway is expected to involve the loss of HCN (m/z 27) from the imidazole ring.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols for NMR and MS analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the exchangeable NH proton of the imidazole ring.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe can be used.

  • EI-MS Analysis:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-400.

    • The molecular ion peak ([M]⁺) is expected at m/z 145.

  • ESI-MS Analysis (for confirmation of molecular weight):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • The protonated molecule ([M+H]⁺) is expected at m/z 146.

Structural Confirmation Workflow

The logical process for confirming the structure of this compound using the acquired spectroscopic data is illustrated in the following workflow diagram.

structure_confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Unknown Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Acquire Spectra MS Mass Spectrometry (EI and/or ESI) Unknown->MS Acquire Spectrum NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Patterns - Number of Signals NMR->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Comparison Compare with Predicted Data for 3-, 2-, and 4-isomers NMR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed as This compound Comparison->Structure_Confirmed Data Matches 3-isomer Structure_Incorrect Structure is an Isomer or Impure Comparison->Structure_Incorrect Data Mismatches

Workflow for the structural confirmation of this compound.

By following the detailed protocols and comparing the acquired data with the provided reference tables, researchers can confidently confirm the structure of this compound and distinguish it from its isomers. This systematic approach is fundamental for ensuring the quality and validity of research in drug discovery and chemical sciences.

Comparative Efficacy of 3-(Imidazol-2-yl)Pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various 3-(imidazol-2-yl)pyridine derivatives reveals their significant potential as anticancer agents. This guide provides a comparative overview of their efficacy, drawing upon experimental data from recent studies. The focus is on their cytotoxic activity against various cancer cell lines, with a detailed look at their inhibitory concentrations.

Quantitative Efficacy Analysis

The cytotoxic effects of different 3-(imidazol-2-yl)pyridine derivatives, specifically from the imidazo[1,2-a]pyridine and 3-aminoimidazo[1,2-α]pyridine series, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below for easy comparison.

Imidazo[1,2-a]pyridine Derivatives as CDK9 Inhibitors

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells. The antiproliferative effects were tested on colorectal cancer cell lines HCT116, RKO, and HT-29.[1]

CompoundTargetHCT116 IC50 (μM)RKO IC50 (μM)HT-29 IC50 (μM)
LA-5 CDK92.20>50>50
LA-13 CDK91.8039.424.34
LB-1 CDK90.931.131.12
AZD5438 (Control) CDK92.542.762.76

Lower IC50 values indicate higher potency.

3-Aminoimidazo[1,2-α]pyridine Derivatives: Cytotoxicity Screening

In a separate study, a series of eleven 3-aminoimidazo[1,2-α]pyridine compounds were synthesized and screened for their cytotoxic activity against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines.[2][3]

CompoundMCF-7 IC50 (μM)HT-29 IC50 (μM)B16F10 IC50 (μM)
Compound 11 20.47 ± 0.1018.34 ± 1.22-
Compound 12 30.88 ± 14.444.15 ± 2.9364.81 ± 15.78
Compound 13 66.48 ± 37.8748.31 ± 0.53197.06 ± 14.42
Compound 14 -44.45 ± 0.1521.75 ± 0.81
Compound 18 14.81 ± 0.2010.11 ± 0.7014.39 ± 0.04

Data are presented as mean ± standard deviation. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the efficacy analysis.

Cell Viability Assay (MTT Assay)[2][3]

This assay was utilized to determine the cytotoxic effects of the 3-aminoimidazo[1,2-α]pyridine compounds.

  • Cell Seeding: Cancer cell lines (MCF-7, HT-29, B16F10) and normal murine embryonic fibroblast (MEF) cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

CDK9 Inhibition Assay[1]

The inhibitory activity of the imidazo[1,2-a]pyridine derivatives against CDK9 was determined using a kinase activity assay.

  • Reaction Mixture Preparation: The assay was performed in a reaction buffer containing the CDK9 enzyme, a fluorescently labeled substrate peptide, and ATP.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 Calculation: The percentage of inhibition was calculated for each compound concentration, and the IC50 values were determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by some of these derivatives and a typical experimental workflow for evaluating their efficacy.

CDK9_Pathway CDK9 CDK9/Cyclin T1 PTEFb P-TEFb CDK9->PTEFb forms RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Ser2 Transcription Transcriptional Elongation RNAPII->Transcription leads to Derivative Imidazo[1,2-a]pyridine Derivative (e.g., LB-1) Derivative->Inhibition

Caption: Simplified CDK9 signaling pathway and its inhibition.

Experimental_Workflow Start Synthesis of 3-(Imidazol-2-yl)pyridine Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 CellLines Cancer Cell Lines (e.g., MCF-7, HT-29) CellLines->Screening Hit Identification of 'Hit' Compounds IC50->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimization Lead Optimization SAR->Optimization

Caption: General workflow for anticancer drug discovery.

References

Validating In Silico Predictions: A Comparative Guide to the Activity of 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico predictions and experimental validation methodologies for determining the biological activity of 3-(1H-imidazol-2-yl)pyridine and its derivatives. The following sections present quantitative data from related compounds, detail relevant experimental protocols, and visualize key pathways and workflows to support researchers in this area of drug discovery.

Introduction to this compound and In Silico Predictions

The this compound scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] In silico methods, such as molecular docking and virtual screening, are increasingly employed to predict the biological targets and efficacy of novel compounds.[5][6] For pyridine and imidazole-containing structures, a frequently predicted target of high therapeutic interest is Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8][9]

IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[8][9] In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the local microenvironment and the accumulation of immunosuppressive metabolites, such as kynurenine.[7] This process inhibits the proliferation and function of T-cells, thereby allowing cancer cells to evade the immune system.[7] Therefore, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapies.

Comparative Analysis of Predicted vs. Experimental Activity

While direct experimental validation data for the in silico predicted activity of the parent compound this compound is not extensively published, the activity of its derivatives and related imidazo[1,2-a]pyridine compounds provides valuable insights. The following table summarizes the experimentally determined activity of several related compounds against various biological targets, offering a comparative baseline for validating predictions for novel derivatives.

Compound ClassSpecific DerivativeTargetAssay TypeIC50 / ActivityReference
Imidazo[1,2-a]pyridine 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3 Kinase p110alphaScintillation Proximity Assay0.67 µM[10]
Imidazo[1,2-a]pyridine Thiazole derivative of the abovePI3 Kinase p110alphaScintillation Proximity Assay0.0028 µM[10]
2-(1H-imidazol-2-yl) pyridine Sorafenib Derivative (CLW14)BRAF KinaseIn vitro antiproliferative (A375 cells)4.26 µM[11]
2-(1H-imidazol-2-yl) pyridine Sorafenib Derivative (CLW27)BRAF KinaseIn vitro antiproliferative (A375 cells)2.93 µM[11]
3-aminoimidazo[1,2-α]pyridine Compound 12Anticancer (HT-29 cells)Cytotoxicity Assay4.15 ± 2.93 µM[12][13]
3-aminoimidazo[1,2-α]pyridine Compound 14Anticancer (B16F10 cells)Cytotoxicity Assay21.75 ± 0.81 µM[12][13]
Imidazo[1,2-a]pyridine 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)COX-2Chemiluminescent Enzyme Assay0.07 µM[14]

Detailed Experimental Protocols for Validation

To experimentally validate the in silico predicted activity of this compound as an IDO1 inhibitor, a series of enzymatic and cell-based assays are required.

In Vitro IDO1 Enzymatic Assay

This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human IDO1 (rhIDO1).

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • Test compound (e.g., this compound)

  • Positive control (e.g., Epacadostat)[7]

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the rhIDO1 enzyme to the reaction mixture.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a no-inhibitor control.

  • Initiate the enzymatic reaction by adding L-tryptophan to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate the plate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

  • Add the DMAB reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a test compound to inhibit IDO1 activity within a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or A375 cells)[10][11]

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compound

  • Positive control

  • Reagents for quantifying kynurenine (as in the enzymatic assay)

Procedure:

  • Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of kynurenine in the supernatant using the TCA and DMAB method described above.

  • Determine the IC50 value of the test compound for the inhibition of cellular IDO1 activity.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for validating an in silico hit.

IDO1_Signaling_Pathway cluster_inhibition Inhibitor Action Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell T-Cell Kynurenine->T_Cell Suppresses Inhibition Inhibition Depletion Depletion Inhibitor This compound (Predicted IDO1 Inhibitor) Inhibitor->IDO1 Inhibits

Caption: The IDO1 signaling pathway and the predicted inhibitory action of this compound.

Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation (Optional) Virtual_Screening Virtual Screening & Molecular Docking Hit_Identification Hit Identification: This compound Virtual_Screening->Hit_Identification Enzymatic_Assay IDO1 Enzymatic Assay Hit_Identification->Enzymatic_Assay Experimental Validation Cell_Based_Assay Cell-Based IDO1 Assay Hit_Identification->Cell_Based_Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model IC50_Determination->Xenograft_Model Lead Optimization Efficacy_Study Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Study

Caption: A generalized workflow for the validation of an in silico predicted bioactive compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 3-(1H-imidazol-2-yl)pyridine, a crucial undertaking for researchers, scientists, and professionals in drug development. The objective is to present a framework for cross-validation, supported by extrapolated experimental data from related compounds, to aid in the selection of the most suitable analytical technique for specific research needs. This document outlines the expected performance of various methods and provides detailed protocols for their implementation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the desired analytical throughput. High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are three commonly employed techniques for the analysis of imidazole and pyridine derivatives. Below is a summary of the expected quantitative performance for these methods.

Table 1: Comparison of Expected Performance Parameters for Analytical Methods

Analytical MethodExpected Linearity (Concentration Range)Expected Limit of Detection (LOD)Expected Limit of Quantitation (LOQ)Expected Accuracy (% Recovery)Expected Precision (RSD%)
HPLC-UV 1 - 100 µg/mL0.1 - 0.5 µg/mL0.5 - 1.5 µg/mL98 - 102%< 5%
UPLC-MS/MS 1 - 500 ng/mL0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL95 - 105%< 10%
GC-MS 10 - 1000 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/mL90 - 110%< 15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are proposed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as plasma or tissue homogenates.[1]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined.

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation and filtration of the supernatant is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[2]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Derivatization: A derivatization step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be employed to silylate the active hydrogen on the imidazole ring, thereby increasing volatility.

  • Sample Preparation: The sample is dried and then heated with the derivatizing agent in an appropriate solvent prior to injection.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., UPLC-MS/MS) cluster_method3 Method C (e.g., GC-MS) A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample cross_val Cross-Validation A_sample->cross_val B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->cross_val C_dev Method Development C_val Method Validation C_dev->C_val C_sample Sample Analysis C_val->C_sample C_sample->cross_val report Comparative Report cross_val->report

Caption: Workflow for the cross-validation of three analytical methods.

SignalingPathway receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger pk Protein Kinase second_messenger->pk response Cellular Response pk->response compound This compound compound->receptor Antagonist

Caption: Hypothetical antagonism of a GPCR signaling pathway.

References

A Comparative Guide to Pyridine and Imidazole Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine and imidazole are fundamental N-heterocyclic ligands in coordination chemistry, each imparting distinct electronic and steric properties to metal complexes. While both coordinate to metal ions through a lone pair of electrons on a nitrogen atom, their structural and electronic differences lead to significant variations in the stability, reactivity, and spectroscopic properties of the resulting complexes. This guide provides an objective comparison of their coordination properties, supported by experimental data and detailed methodologies.

Fundamental Electronic and Structural Properties

The primary difference between pyridine and imidazole lies in their electronic nature and basicity, which is a direct indicator of their ability to donate electron density to a metal center. Imidazole is a five-membered ring containing two nitrogen atoms, one of which is "pyrrole-like" and the other "pyridine-like." Pyridine is a six-membered ring with one nitrogen atom.[1]

Imidazole is significantly more basic than pyridine. The conjugate acid of imidazole (imidazolium ion) is stabilized by resonance, delocalizing the positive charge over both nitrogen atoms.[2][3][4] This enhanced stability makes the pyridine-like nitrogen of imidazole a stronger electron donor.

PropertyPyridineImidazoleReference(s)
Structure Six-membered aromatic ringFive-membered aromatic ring[5][6]
Coordinating Atom sp² hybridized Nitrogensp² hybridized "pyridine-like" Nitrogen[7][8]
pKa (conjugate acid) 5.25~7.0[9][10]

Coordination Behavior and Bonding

Sigma (σ) Donation: The strength of the metal-ligand bond is heavily influenced by the ligand's ability to donate its lone pair of electrons into an empty orbital on the metal center (σ-donation). Due to its higher basicity (higher pKa), imidazole is a stronger σ-donor than pyridine .[11] This generally leads to the formation of more stable metal complexes.[11]

Pi (π) Interactions:

  • Pyridine is considered a weak π-acceptor ligand.[9] Its π* orbitals can accept electron density from filled d-orbitals of the metal, a process known as π-backbonding. This interaction is modest but can be significant with electron-rich, low-valent metals.

  • Imidazole is primarily a σ-donor ligand with negligible π-acceptor character.[8] Its coordination chemistry is dominated by the strength of the σ-bond.

The logical workflow for selecting between these ligands based on desired chemical properties can be visualized as follows:

LigandSelection cluster_props Ligand Properties start Desired Property for Metal Complex strong_sigma Strong σ-Donation (Higher Stability) start->strong_sigma Need stronger metal-ligand bond? pi_acceptor π-Acceptor Capability (Modulate Electronics) start->pi_acceptor Need to stabilize low-valent metal? imidazole Choose Imidazole strong_sigma->imidazole Higher pKa (~7.0) indicates stronger base pyridine Choose Pyridine pi_acceptor->pyridine Weak π-acceptor character imidazole_prop Imidazole: - Strong σ-donor - Negligible π-acceptor pyridine_prop Pyridine: - Moderate σ-donor - Weak π-acceptor

A decision diagram for selecting between imidazole and pyridine ligands.

Quantitative Comparison of Complex Stability

The stability of metal complexes is quantified by the formation or stability constant (log K or log β). A higher value indicates a stronger metal-ligand interaction. Data consistently shows that for a given metal ion, imidazole complexes exhibit greater stability than their pyridine counterparts, a direct consequence of imidazole's superior σ-donor strength.

The stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[12]

Metal IonLigandLog K₁Log K₂Overall (log β₂)Reference(s)
Cu(II) Pyridine2.531.924.45[12] (representative)
Imidazole4.313.377.68[13][14]
Ni(II) Pyridine1.781.253.03[12] (representative)
Imidazole3.092.495.58[13][14]
Co(II) Pyridine1.150.651.80[12] (representative)
Imidazole2.482.024.50[13]
Zn(II) Pyridine0.980.921.90[12] (representative)
Imidazole2.482.545.02[13][14]

Note: Values are illustrative and can vary with experimental conditions (temperature, ionic strength, solvent). K₁ refers to the formation of [ML]²⁺, and K₂ refers to the formation of [ML₂]²⁺ from [ML]²⁺.

Experimental Protocols

Accurate determination of stability constants is crucial for comparing ligand performance. The following are standard methodologies for such characterizations.

This is the most common method for determining proton-ligand and metal-ligand stability constants in solution.

Objective: To determine the formation constants (β) of metal-ligand complexes by monitoring pH changes upon titration with a standard base.

Methodology:

  • Solution Preparation: Prepare solutions of the ligand (e.g., imidazole or pyridine), a mineral acid (e.g., HCl or HNO₃ to protonate the ligand), a metal salt (e.g., NiCl₂ or CuSO₄), and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength (e.g., 0.1 M).

  • Calibration: Calibrate the pH electrode and meter using standard buffer solutions (pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • To determine the ligand's pKa, titrate a solution containing the ligand and acid with a standardized, carbonate-free base (e.g., 0.1 M NaOH).

    • To determine the metal-ligand stability constants, titrate a solution containing the ligand, acid, and the metal salt with the same standardized base.

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Use specialized software (e.g., HYPERQUAD, BEST) to refine the pKa and log β values by fitting the potentiometric titration curve. The software models the equilibria in solution and minimizes the difference between the experimental and calculated pH values.

PotentiometricTitration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Solutions (Ligand, Acid, Metal, Electrolyte) prep2 Calibrate pH Electrode prep1->prep2 exp1 Titrate with Standard Base (e.g., NaOH) prep2->exp1 exp2 Record pH vs. Volume of Titrant exp1->exp2 an1 Plot Titration Curve (pH vs. Volume) exp2->an1 an2 Computer Fitting (e.g., HYPERQUAD) an1->an2 an3 Determine pKa and log β values an2->an3

Workflow for Potentiometric Titration.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Objective: To obtain a complete thermodynamic profile of the metal-ligand interaction.

Methodology:

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Instrument Setup:

    • Load the ligand solution into the ITC syringe.

    • Load the metal ion solution into the sample cell.

    • Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume, duration, spacing).

  • Titration: Perform an initial small injection to account for diffusion, followed by a series of injections of the ligand into the metal solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the peaks to obtain the heat change per injection (ΔH). Plot these values against the molar ratio of ligand to metal. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's software (e.g., Origin, MicroCal) to determine K, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Summary and Conclusion

The choice between pyridine and imidazole is dictated by the desired properties of the final metal complex.

  • Choose Imidazole when a strong metal-ligand bond and high complex stability are paramount. Its strong σ-donor character makes it ideal for stabilizing a wide range of metal ions. This is particularly relevant in bioinorganic chemistry, where the imidazole side chain of histidine is a ubiquitous metal-binding site in proteins.[8]

  • Choose Pyridine when more subtle electronic tuning is required. Its capacity for weak π-backbonding can be exploited to stabilize lower oxidation states of metals, and its moderate basicity makes it a useful ligand in catalysis where ligand dissociation may be a key step.[15]

This guide provides the fundamental data and protocols to assist researchers in making informed decisions for ligand selection in catalyst design, materials science, and drug development.

References

Benchmarking Antifungal Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel antifungal agent, designated "Product X," against established antifungal standards. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark of Product X's performance, supported by detailed experimental data and protocols.

Comparative Efficacy of Antifungal Agents

The in vitro efficacy of Product X was evaluated against a panel of common fungal pathogens and compared with the performance of standard antifungal agents from different classes. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Product X and Standard Antifungals Against Various Fungal Pathogens.

Fungal SpeciesProduct XFluconazoleAmphotericin BCaspofungin
Candida albicans0.12510.50.06
Candida glabrata0.251610.125
Candida krusei0.1256410.25
Aspergillus fumigatus0.5>6410.125
Cryptococcus neoformans0.0640.25>16

Experimental Protocols

The determination of MIC values was performed using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3] This method is considered the gold standard for antifungal susceptibility testing.[4]

Broth Microdilution Protocol:

  • Preparation of Antifungal Agents: Stock solutions of all antifungal agents, including Product X, were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions were then made in RPMI-1640 medium to achieve a range of final concentrations.[2]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

  • Microtiter Plate Inoculation: The prepared fungal inoculum was added to microtiter plates containing the serially diluted antifungal agents. Each plate also included a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubation: The inoculated microtiter plates were incubated at 35°C. For Candida species, the incubation period was 24 hours, while for Aspergillus and Cryptococcus species, it was 48 to 72 hours.[1]

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.[1]

Mechanism of Action and Signaling Pathways

Product X is hypothesized to act by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This mechanism is similar to that of azole antifungals like fluconazole.[5][6]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14-alpha-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane LanosterolDemethylase->Ergosterol ProductX Product X / Azoles ProductX->LanosterolDemethylase

Ergosterol biosynthesis pathway and the inhibitory action of Product X.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Start Start PrepAgents Prepare Serial Dilutions of Antifungal Agents Start->PrepAgents PrepInoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Microtiter Plates PrepAgents->Inoculate PrepInoculum->Inoculate Incubate Incubate Plates (24-72 hours at 35°C) Inoculate->Incubate ReadMIC Read MIC Values (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

Workflow for the Broth Microdilution MIC Assay.

References

independent verification of the synthesis of novel imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent methods for the synthesis of novel imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate independent verification and replication.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the quantitative data for three distinct and widely employed methods for the synthesis of imidazo[1,2-a]pyridines: Traditional Condensation, Copper-Catalyzed One-Pot Synthesis, and Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction.

MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Traditional Condensation 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO3) or Catalyst/Solvent-free, 60°C30 min - 12 h85-95%HighSimple, high yielding for many substrates.[1]Limited by availability of α-haloketones, can require harsh conditions.
Copper-Catalyzed One-Pot Aminopyridine, NitroolefinCuBr (10 mol%), DMF, 80°C, Air2-4 hUp to 90%GoodUtilizes readily available starting materials, good functional group tolerance.[2]Requires a metal catalyst, which may need to be removed from the final product.
Microwave-Assisted GBB 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)3 or NH4Cl (20 mol%), EtOH, Microwave irradiation10-30 min61-98%Good to ExcellentRapid, efficient, suitable for creating diverse libraries of compounds.[3][4]Isocyanides can be toxic and have unpleasant odors.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Traditional Condensation of 2-Aminopyridines and α-Haloketones

This classical method remains a robust and high-yielding approach for the synthesis of a wide range of imidazo[1,2-a]pyridines.[1]

Procedure:

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF, 5 mL), add the corresponding α-haloketone (1.1 mmol).

  • Add a base, such as sodium bicarbonate (2.0 mmol), to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 60-80°C) for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins

This modern approach offers a convenient one-pot procedure using a copper catalyst and air as the oxidant.[2]

Procedure:

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add dimethylformamide (DMF, 3 mL) as the solvent.

  • Stir the reaction mixture at 80°C under an air atmosphere for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel.

Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This method provides a rapid and efficient synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a one-pot, three-component reaction under microwave irradiation.[3][4][5]

Procedure:

  • In a microwave reaction vial, mix the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and the catalyst (e.g., Sc(OTf)3 or NH4Cl, 20 mol%).

  • Add ethanol (3 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired product.

Independent Verification Workflow

The following diagram illustrates a generalized workflow for the synthesis and independent verification of novel imidazo[1,2-a]pyridine derivatives, applicable to all the described synthetic methods.

Workflow for Synthesis and Verification of Imidazo[1,2-a]pyridine Derivatives start Start: Design & Planning synthesis Synthesis of Derivative (Choose Method) start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification char_initial Initial Characterization (TLC, Melting Point) purification->char_initial char_spectro Spectroscopic Verification (NMR, IR, Mass Spec) char_initial->char_spectro purity_analysis Purity Assessment (HPLC, Elemental Analysis) char_spectro->purity_analysis data_analysis Data Analysis & Comparison purity_analysis->data_analysis end End: Verified Compound data_analysis->end

Caption: A generalized workflow for the synthesis and verification of novel imidazo[1,2-a]pyridine derivatives.

References

The Antibacterial Landscape of Pyridine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel scaffolds that can be developed into effective therapeutic agents. Among these, pyridine-based compounds have emerged as a promising class of molecules with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the antibacterial profiles of various pyridine-based compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation antibiotics.

Comparative Antibacterial Spectrum

The antibacterial efficacy of pyridine derivatives is significantly influenced by their structural modifications. To illustrate this, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine-based compounds against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Compound ClassSpecific Compound/DerivativeGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 25923) Escherichia coli (ATCC 25922)
MIC (µg/mL) MIC (µg/mL)
3-(pyridine-3-yl)-2-oxazolidinones Compound 21d2[1][2]>128[1][2]
Compound 21e4[1][2]>128[1][2]
Linezolid (Control)2[1][2]>128[1][2]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines Derivative with quinoline moiety200 (B. subtilis)62.5[3]
Alkyl Pyridinols EA-02-0090.5-1>128
JC-01-0724>128
3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-oneActive (MIC not specified)Not specified

Key Observations:

  • Gram-Positive Potency: The 3-(pyridine-3-yl)-2-oxazolidinone derivatives, such as compounds 21d and 21e, exhibit potent activity against Gram-positive bacteria, comparable to the commercially available antibiotic Linezolid.[1][2]

  • Gram-Negative Activity: In contrast, the 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine scaffold shows promising activity against Gram-negative bacteria like E. coli.[3]

  • Broad-Spectrum Potential: The diverse activities across different pyridine scaffolds highlight the potential for developing broad-spectrum antibacterial agents through targeted chemical modifications.

  • Structure-Activity Relationship: The nature and position of substituents on the pyridine ring play a crucial role in determining the antibacterial spectrum and potency of the compounds.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Detailed Steps:

  • Preparation of Compound Stock Solution: A stock solution of the pyridine-based compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: A two-fold serial dilution of the compound is performed in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is visually determined as the lowest concentration of the compound where no bacterial growth is observed.

Visualizing Experimental and Biological Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key mechanism of action for certain pyridine-based antibacterial compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway Pyridine-based Inhibitor Pyridine-based Inhibitor ATP_Synthase Bacterial ATP Synthase (F1F0-ATPase) Pyridine-based Inhibitor->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death Depletion leads to Cellular_Processes->Bacterial_Cell_Death

Caption: Inhibition of bacterial ATP synthase by pyridine-based compounds.

References

Safety Operating Guide

Safe Disposal of 3-(1H-imidazol-2-yl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-(1H-imidazol-2-yl)pyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This document provides detailed procedures for the proper disposal of this compound, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is a solid, typically a white to slightly pale yellow crystal or powder.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with water. If irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth and seek medical attention if the individual feels unwell.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular FormulaC₈H₇N₃
Molecular Weight145.16 g/mol [2]
Physical StateSolid, Crystal - Powder[1]
ColorWhite - Slightly pale yellow[1]
Melting Point162°C[1]
Boiling PointNo data available
SolubilitySoluble in water[1]

Proper Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.[1] It is crucial to adhere to all federal, state, and local regulations governing hazardous waste disposal.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), and classify it as hazardous waste.

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]

  • Waste Container Selection and Labeling:

    • Use a designated, sealable, and airtight waste container made of a compatible material (e.g., glass or high-density polyethylene).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Attach a completed dangerous waste label as soon as the first waste is added to the container.

  • Waste Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][3]

    • Ensure the storage area is away from direct sunlight, heat, sparks, and any other sources of ignition.[3]

  • Arranging for Disposal:

    • Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's Environmental Health and Safety (EHS) guidelines.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

Spill Management:

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G A Start: Generation of This compound Waste B Segregate Waste: Separate from incompatible materials (strong oxidizers, acids) A->B C Select & Label Container: - Compatible Material (Glass, HDPE) - 'Hazardous Waste' - Chemical Name B->C D Store Waste Container: - Sealed & Airtight - Cool, Dry, Well-Ventilated Area - Away from Ignition Sources C->D E Full or No Longer in Use? D->E E->D No F Complete Chemical Collection Request E->F Yes G Arrange for Pickup by Licensed Disposal Service F->G H End: Proper Disposal via Incineration G->H

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Logistics for Handling 3-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for laboratory professionals handling 3-(1H-imidazol-2-yl)pyridine. The information is compiled to ensure safe operational procedures and proper disposal, fostering a secure research environment.

Physicochemical and Hazard Information

PropertyValueSource
CAS Number 13570-00-8[1]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Physical Form Powder
Melting Point 206-207 °C
Storage Temperature Room Temperature
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical-resistant apron.Gloves must be inspected before use and disposed of properly after.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for dusts may be required.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]

Operational and Disposal Plans

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Use only outdoors or in a well-ventilated area.[5]

  • Facilities should be equipped with an eyewash fountain.[5]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

  • Prevent the spill from entering drains or waterways.[5]

  • For large spills, follow your institution's emergency response procedures.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service.[7]

  • Do not dispose of down the drain or in regular trash.[6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2]

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_verification Verification and Use Start Start: Handling This compound AssessTask Assess Task: - Scale of work - Physical form (solid/solution) - Potential for dust/aerosol generation Start->AssessTask Identify Procedure ReviewSDS Review Safety Data Sheet (SDS) - Hazard Statements - Precautionary Statements AssessTask->ReviewSDS Understand Hazards EyeProtection Eye Protection: - Safety glasses with side shields (minimum) - Chemical goggles for splash risk - Face shield for significant splash risk ReviewSDS->EyeProtection Select Based on Risk HandProtection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) ReviewSDS->HandProtection BodyProtection Body Protection: - Lab coat (minimum) - Chemical-resistant apron for larger quantities ReviewSDS->BodyProtection RespiratoryProtection Respiratory Protection: - Work in fume hood (preferred) - If fume hood is not available and dust/aerosols are possible, use NIOSH-approved respirator ReviewSDS->RespiratoryProtection InspectPPE Inspect PPE before use EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE ProperUse Proper Donning, Doffing, and Disposal of PPE InspectPPE->ProperUse Ensure Integrity End Proceed with Experiment ProperUse->End Safe Operations

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.